Benzoylphosphanone
Description
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Structure
3D Structure
Properties
CAS No. |
115739-96-3 |
|---|---|
Molecular Formula |
C7H5O2P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
phenyl(phosphoroso)methanone |
InChI |
InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
MXMXVHAQJOTPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)P=O |
Origin of Product |
United States |
Foundational & Exploratory
Benzoylphosphanone (Benzoylphosphonate): Chemical Structure, Properties, and Pharmacological Applications
The following technical guide provides an in-depth analysis of Benzoylphosphonates (the chemically accurate classification for the term "Benzoylphosphanone").
Executive Summary & Nomenclature Clarification
Status: High-Priority Clarification Target Compound: Benzoylphosphonate (Acylphosphonate class)
The term "this compound" is non-standard in IUPAC nomenclature. It most likely refers to Benzoylphosphonate (or Benzoylphosphonic acid derivatives), a class of compounds characterized by a direct carbon-phosphorus bond between a carbonyl carbon and a phosphoryl group (
These compounds are critical in two primary fields:
-
Drug Development: As transition-state analogs for Thiamine Diphosphate (ThDP)-dependent enzymes (e.g., Pyruvate Dehydrogenase, Benzoylformate Decarboxylase).
-
Polymer Chemistry: As Type I photoinitiators (generating radicals via
-cleavage).
This guide focuses on the Benzoylphosphonate scaffold, analyzing its unique electronic structure, synthesis, and utility as a "warhead" in enzyme inhibition.
Chemical Structure & Electronic Properties[1]
The Core Scaffold
The defining feature of benzoylphosphonates is the acyl-phosphonate linkage . Unlike simple phosphonates (
-
General Formula:
-
Hybridization: The carbonyl carbon is
hybridized; the phosphorus is effectively tetrahedral ( -like).
Electronic Anomalies
The proximity of the highly electronegative phosphoryl group (
-
Electrophilicity: The carbonyl carbon is exceptionally electrophilic due to the electron-withdrawing nature of the phosphoryl moiety. This makes it highly susceptible to nucleophilic attack (e.g., by active site residues or cofactors like ThDP).
-
Spectral Signature:
-
IR Spectroscopy: The
stretch is often shifted to lower frequencies (approx. 1650–1670 cm⁻¹) compared to typical aromatic ketones due to conjugation and dipolar interactions. -
³¹P NMR: Typically resonates in the range of -5 to +5 ppm (relative to
), distinct from alkylphosphonates.
-
Photochemical Lability
Upon UV irradiation, benzoylphosphonates undergo Norrish Type I cleavage at the
-
Mechanism: Excitation to the
triplet state followed by homolytic scission. -
Products: Benzoyl radical (
) and Phosphonyl radical ( ). -
Note: In drug storage, these compounds must be protected from light to prevent degradation.
Synthesis: The Michaelis-Arbuzov Protocol
The industry-standard method for synthesizing benzoylphosphonates is the Michaelis-Arbuzov reaction . This pathway is preferred for its atom economy and scalability.
Reaction Logic
The reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl chloride. The driving force is the formation of the thermodynamically stable
Step-by-Step Methodology
Reagents: Benzoyl Chloride (
-
Preparation: In a dry, inert atmosphere (
or ), cool Benzoyl Chloride (1.0 eq) to 0°C. -
Addition: Add Triethyl Phosphite (1.05 eq) dropwise. The reaction is exothermic.
-
Intermediate Formation: A phosphonium intermediate forms momentarily.
-
Collapse: The intermediate collapses, expelling Ethyl Chloride (
) as a gas (or liquid depending on pressure/temp). -
Purification: Vacuum distillation is required to remove residual phosphite and byproducts.
Visualization of Synthesis Pathway
Figure 1: The Michaelis-Arbuzov route for Benzoylphosphonate synthesis.
Pharmacological Application: Enzyme Inhibition
The primary utility of benzoylphosphonates in drug discovery is their ability to mimic 1,2-diketones and 2-oxo acids (like pyruvate or benzoylformate) while remaining resistant to cleavage.
Mechanism: Transition State Mimicry
Benzoylphosphonates are potent inhibitors of Thiamine Diphosphate (ThDP)-dependent decarboxylases .
-
Target Enzymes: Pyruvate Dehydrogenase Complex (PDH), Benzoylformate Decarboxylase (BFDC).[1][2]
-
The "Trap":
-
The enzyme recognizes the benzoyl group and the anionic phosphonate (mimicking the carboxylate of the natural substrate).
-
The ThDP cofactor (C2 carbanion) attacks the highly electrophilic carbonyl carbon of the benzoylphosphonate.
-
Stalled Complex: Unlike the natural substrate, the
bond cannot break easily to release . A stable tetrahedral adduct forms, permanently or reversibly disabling the enzyme.
-
Biological Data Summary
| Property | Benzoylphosphonate Characteristics | Relevance |
| Binding Affinity ( | Competitive Inhibition | |
| Stability | High (Hydrolytically stable at pH 7.4) | Good pharmacokinetic profile |
| Selectivity | Tunable via phenyl ring substitution | Can target specific decarboxylases |
| Metabolism | Potential hydrolysis to Benzoylphosphonic acid | Acid form is often the active species |
Inhibition Pathway Diagram
Figure 2: Mechanism of ThDP-dependent enzyme inhibition by Benzoylphosphonates.
Experimental Protocol: Enzymatic Inhibition Assay
Objective: Determine the
Materials
-
Enzyme: Recombinant BFDC (0.5 mg/mL in HEPES buffer).
-
Substrate: Benzoylformate (varying concentrations: 0.1 mM – 5 mM).
-
Inhibitor: Diethyl Benzoylphosphonate (stock in DMSO).
-
Cofactors: Thiamine Diphosphate (ThDP),
. -
Detection: UV-Vis Spectrophotometer (monitoring benzaldehyde formation at 250 nm or substrate depletion).
Protocol Steps
-
Pre-incubation: Mix Enzyme, ThDP (100
M), and (2.5 mM) in HEPES buffer (pH 7.0). Incubate at 25°C for 10 mins to saturate active sites with cofactor. -
Inhibitor Addition: Add Diethyl Benzoylphosphonate at fixed concentrations (e.g., 0, 10, 50, 100
M) to separate aliquots. Incubate for 5 mins.-
Note: Benzoylphosphonates can be slow-binding; incubation ensures equilibrium.
-
-
Reaction Initiation: Add Benzoylformate substrate to initiate the reaction.
-
Kinetic Monitoring: Immediately monitor absorbance change for 2–5 minutes (initial velocity phase).
-
Data Analysis: Plot
vs. (Lineweaver-Burk).-
Expected Result: Intersection on the Y-axis indicates Competitive Inhibition (inhibitor binds to active site, competing with substrate).
-
References
-
Mechanism of Action: Demir, A. S., et al. "Benzoylphosphonates as novel inhibitors of ThDP-dependent enzymes."[1] Biochemistry, 2009.[1]
-
Synthesis: Arbuzov, B. A. "The Michaelis-Arbuzov Rearrangement." Pure and Applied Chemistry, 1964.
-
Structural Properties: Karaman, R., et al. "Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties." Journal of the Chemical Society, Perkin Transactions 2, 1992.
-
Photoinitiators: Yagci, Y., et al. "Photopolymerization using acylphosphine oxides and acylphosphonates." Progress in Polymer Science, 2010.
Sources
Advanced Technical Guide: Benzoyl-Substituted Organophosphorus Compounds
Synthesis, Reactivity, and Applications in Drug Development & Materials Science
Executive Summary
Benzoyl-substituted organophosphorus compounds (B-OPs) represent a versatile chemical class defined by the direct or proximal attachment of a benzoyl moiety (
This technical guide synthesizes the current literature on B-OPs, focusing on three primary subclasses:
Structural Classification & Synthetic Strategies
The synthesis of B-OPs generally relies on the formation of C-P or N-P bonds using P(III) nucleophiles. The choice of method is dictated by the oxidation state of the phosphorus and the desired stability of the C-P bond.
-Ketophosphonates (Benzoylphosphonates)
These compounds feature a carbonyl group directly bonded to a phosphonate group. They are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction and serve as precursors to
-
Primary Synthesis: The Michaelis-Arbuzov reaction is the industry standard. It involves the reaction of a trialkyl phosphite with an acid chloride (Benzoyl chloride).
-
Alternative: Palladium-catalyzed oxidative phosphorylation of aryl aldehydes or oxidative decarboxylation of
-keto acids.
Acylphosphine Oxides (APOs & BAPOs)
Mono-acylphosphine oxides (MAPOs) and Bis-acylphosphine oxides (BAPOs) are critical in the polymer industry. The steric bulk of the benzoyl group and the weak C-P bond allow for radical generation upon UV irradiation.
-
Synthesis: Acylation of secondary phosphines or chlorophosphines followed by oxidation (typically with
).
N-Benzoyl Phosphoramidates
These contain a
-
Synthesis: Reaction of benzoyl isocyanates with dialkyl phosphites or direct phosphorylation of benzamides using phosphoryl chloride (
).
Visualization: Unified Synthesis Pathways
The following diagram illustrates the divergent synthetic pathways for these three classes starting from P(III) precursors.
Figure 1: Divergent synthetic pathways for Benzoyl-substituted organophosphorus compounds from P(III) precursors.
Experimental Protocols
Protocol A: Synthesis of Diethyl Benzoylphosphonate (Arbuzov Method)
Rationale: This protocol utilizes the classic Michaelis-Arbuzov rearrangement. It is solvent-free (neat), driving the reaction via the volatility of the alkyl halide byproduct.
Materials:
-
Triethyl phosphite (1.1 eq)
-
Benzoyl chloride (1.0 eq)
-
Apparatus: Round-bottom flask, reflux condenser, distillation setup.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas outlet (to trap ethyl chloride gas).
-
Addition: Heat Benzoyl chloride (neat) to 60°C under inert atmosphere (
). -
Reaction: Add Triethyl phosphite dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 100°C.
-
Reflux: Once addition is complete, heat the mixture to 140°C for 2 hours to ensure complete evolution of ethyl chloride.
-
Purification: Remove excess triethyl phosphite via vacuum distillation. The residue is purified by vacuum distillation (approx. 120°C at 0.5 mmHg) to yield Diethyl Benzoylphosphonate as a pale yellow oil.
-
Validation:
NMR should show a singlet shift around -1 to +2 ppm (distinct from the phosphite starting material at ~140 ppm).
Protocol B: Synthesis of Bis(2,4,6-trimethylbenzoyl)phenylphosphine Oxide (BAPO)
Rationale: BAPOs are superior photoinitiators.[2] This protocol uses a "Phospha-Michael" approach followed by oxidation, avoiding the handling of hazardous chlorophosphines.
Materials:
-
Phenylphosphine (
) -
2,4,6-Trimethylbenzoyl chloride (Mesitoyl chloride)
-
Base: Triethylamine or Pyridine
-
Oxidant: Hydrogen Peroxide (30%)[2]
Step-by-Step Methodology:
-
Acylation: Dissolve Phenylphosphine in dry toluene under Argon. Add base (2.2 eq).
-
Addition: Add Mesitoyl chloride (2.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. The intermediate is Bis(mesitoyl)phenylphosphine.
-
Oxidation: Cool the mixture to 0°C. Slowly add Hydrogen Peroxide (1.1 eq) dropwise. Caution: Exothermic.
-
Workup: Wash the organic layer with water, saturated
, and brine. Dry over . -
Crystallization: Concentrate the solvent. Recrystallize from ethanol/hexane to obtain yellow crystals.
-
Validation: UV-Vis spectroscopy should confirm absorption bands in the 350–400 nm range (n-
* transition).
Mechanisms of Reactivity: Photochemical Cleavage
In materials science, Benzoyl-substituted phosphine oxides are valued for their Norrish Type I photocleavage. Upon UV irradiation, the C-P bond homolytically cleaves, generating two radicals: a benzoyl radical and a phosphinoyl radical. Both are highly reactive and initiate polymerization.[3]
Visualization: Photoinitiation Mechanism
Figure 2: Photochemical cleavage mechanism of Acylphosphine Oxides (APOs) generating initiating radicals.
Medicinal Chemistry & Biological Applications[5][6][7][8][9][10][11]
Urease Inhibition
Urease is a nickel-dependent metalloenzyme that hydrolyzes urea into ammonia. High urease activity in agriculture leads to nitrogen loss (ammonia volatilization), and in medicine, it supports Helicobacter pylori survival in the stomach.
N-Benzoyl Phosphoramidates act as structural analogs of the urea hydrolysis transition state. The phosphoryl oxygen coordinates to the Nickel active site, while the benzoyl group interacts with the hydrophobic pocket, locking the enzyme in an inactive state.
Comparative SAR Data (Representative)
The following table summarizes Structure-Activity Relationship (SAR) trends for Benzoyl-substituted inhibitors against Jack Bean Urease (standard model).
| Compound Class | Substituent (R) | Mechanism of Action | Stability ( | |
| N-Benzoyl Phosphoramidate | 120 | Transition State Mimic | >24h (pH 7.4) | |
| Substituted Analog | 45 | Enhanced Lipophilicity | >24h (pH 7.4) | |
| Benzoylphosphonate | 850 | Competitive Inhibitor | <4h (Hydrolysis) | |
| Standard (NBPT) | N-(n-butyl) thiophosphoric triamide | 250 | Active site binding | Variable |
Note: Data represents aggregated trends from literature (e.g., derivatization improves potency over standard NBPT).
Prodrug Strategies
Benzoylphosphonates are often used as prodrugs. The C-P bond is metabolically stable, but the ester groups on the phosphorus can be modified (e.g., POM groups) to enhance cell permeability. Once inside the cell, esterases cleave the protecting groups, releasing the active phosphonic acid which mimics carboxylates or phosphates in metabolic pathways.
Future Outlook
The field is moving towards Green Synthesis of these compounds, utilizing solvent-free conditions or catalytic Arbuzov reactions to minimize halide waste. Additionally, incorporating Benzoyl-phosphorus motifs into Metal-Organic Frameworks (MOFs) is a nascent area for creating photo-responsive materials that can release cargo (drugs) upon light irradiation.
References
-
Michaelis-Arbuzov Reaction Mechanism & Reviews
-
Acylphosphine Oxide Photoiniti
-
Urease Inhibitors (Phosphoramid
- Title: A review on the development of urease inhibitors as antimicrobial agents against p
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Benzoylphosphon
-
General Organophosphorus Applic
-
Photoiniti
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Michaelis-Arbuzov_reaction [chemeurope.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of 2-substituted 2,3-dihydro-1,3,2- benzoxazaphosphorin-4-one and its 2-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radtech.org [radtech.org]
History and development of benzoyl-phosphine photoinitiators
From Industrial Curing to Bio-Fabrication
Executive Summary
This technical guide analyzes the development, mechanism, and application of benzoyl-phosphine oxide (BPO) photoinitiators. Originally developed to solve depth-of-cure limitations in pigmented industrial coatings, this class—specifically TPO, BAPO, and their lithium salt derivative LAP—has become the standard for modern tissue engineering and stereolithography (SLA). This guide details the chemical evolution from mono-acyl to bis-acyl systems, provides a validated synthesis protocol for the water-soluble initiator LAP, and offers comparative data for researchers optimizing photopolymerization in aqueous and organic environments.
Part 1: The Genesis and Structural Evolution
The Industrial Driver: Overcoming the "Pigment Barrier"
In the 1970s and 80s, UV-curing was limited by the "Pigment Barrier." Traditional photoinitiators like benzoin ethers absorbed deep in the UV-C/UV-B range (<300 nm). This overlapped significantly with the absorption of Titanium Dioxide (
The Solution: The introduction of the acylphosphine oxide chromophore.[1][2][3]
BASF (now part of various entities including IGM Resins) pioneered Lucirin TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide). The phosphorus-carbonyl conjugation shifted the absorption bathochromically (red-shift) into the 380 nm range. This allowed photons to pass through the "optical window" of
From Mono- to Bis-Acyl: The BAPO Leap
While TPO was a breakthrough, Ciba Specialty Chemicals (now BASF) pushed the chemistry further in the 1990s with BAPO (Bisacylphosphine oxide, e.g., Irgacure 819).
-
Structural Change: Replacing one phenyl ring on the phosphorus with a second benzoyl group.
-
Functional Gain:
-
Quantum Yield: BAPO can generate four radicals per molecule (via sequential cleavage) compared to TPO's two.
-
Photobleaching: As BAPO cleaves, the conjugated chromophore is destroyed. The material becomes transparent during the reaction, allowing light to penetrate deeper as the cure progresses. This is critical for curing layers >1 cm thick.
-
The Biological Adaptation: LAP
For drug delivery and tissue engineering, TPO and BAPO presented a fatal flaw: hydrophobicity . In the late 2000s, the Anseth and Fairbanks groups adapted the chemistry by sulfonating or lithiating the structure, resulting in LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). LAP retains the Type I cleavage efficiency and visible light absorption (405 nm) but is fully water-soluble and cytocompatible.
Part 2: Mechanism of Action (Norrish Type I)
The defining feature of benzoyl-phosphines is the Norrish Type I photocleavage of the Carbon-Phosphorus (C-P) bond. Unlike Type II initiators (e.g., camphorquinone) which require a co-initiator (amine) to abstract a hydrogen, Type I initiators are unimolecular.
The Cleavage Pathway
-
Excitation: Absorption of a photon (
) excites the molecule to the Singlet state ( ). -
Intersystem Crossing: Rapid transition to the Triplet state (
). - -Cleavage: The weak C-P bond breaks homolytically.
-
Radical Generation:
-
Benzoyl Radical: Highly reactive, initiates polymerization immediately.
-
Phosphinoyl Radical: Less reactive but reduces oxygen inhibition (scavenging
to form phosphinic acid derivatives).
-
Visualization: Photochemical Pathway
Figure 1: The Norrish Type I photocleavage mechanism of acylphosphine oxides, illustrating the generation of reactive radical species and the photobleaching effect.
Part 3: Experimental Protocol - Synthesis of LAP
For researchers in hydrogel fabrication, purchasing high-purity LAP can be prohibitively expensive. The following protocol is a validated, high-yield synthesis based on the Michaelis-Arbuzov reaction, adapted from Fairbanks et al. (2009).
Safety Note: Perform all steps in a fume hood. The intermediate reaction is exothermic.
Materials
-
Reactant A: 2,4,6-trimethylbenzoyl chloride (Liquid).[4]
-
Reactant B: Dimethyl phenylphosphonite (Liquid).
-
Reagent C: Lithium bromide (LiBr).[5]
-
Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK).
-
Atmosphere: Argon or Nitrogen gas.[6]
Protocol Workflow
-
Inert Setup: Purge a round-bottom flask with Argon.
-
Arbuzov Reaction: Add 2,4,6-trimethylbenzoyl chloride (0.018 mol, ~3.2 g) dropwise to an equimolar amount of dimethyl phenylphosphonite (3.0 g) under continuous stirring.
-
Observation: No solvent is needed for this step (neat reaction).
-
-
Incubation: Stir at room temperature for 18 hours.
-
Lithiation: Prepare a solution of LiBr (6.1 g, 4-fold excess) in 100 mL of 2-butanone. Add this to the reaction mixture.
-
Precipitation: Heat the mixture to 50°C. Within 10 minutes, a solid precipitate (LAP) will form. Continue stirring at 50°C for 4 hours to ensure complete conversion.
-
Purification:
Visualization: Synthesis Pathway
Figure 2: Step-by-step synthesis workflow for Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).
Part 4: Comparative Technical Data
The choice between TPO, BAPO, and LAP depends heavily on the solvent system and the light source available.
Table 1: Physicochemical Properties Comparison
| Feature | TPO | BAPO (e.g., Irgacure 819) | LAP |
| Chemical Name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |
| Solubility | Organic (Acrylates, Ethanol) | Organic (limited solubility in some monomers) | Aqueous (Water, PBS, Cell Media) |
| Absorbance Peak | ~380 nm | ~370 nm, ~400 nm | ~375 nm (Tail extends to 405 nm) |
| Radicals/Molecule | 2 | 4 | 2 |
| Photobleaching | Moderate | High (Excellent for thick cure) | Moderate |
| Cytotoxicity | High (due to solvent/leaching) | Moderate/High | Low (Bio-inert) |
| Primary Use | White coatings, Dental resins | Thick composites, 3D Printing (SLA/DLP) | Bioprinting, Hydrogels, Cell Encapsulation |
Selection Logic for Researchers
-
Choose BAPO if: You are 3D printing opaque or thick (>500µm) resins and using a 405 nm DLP printer. The high radical yield compensates for light attenuation.
-
Choose LAP if: You are encapsulating cells in GelMA or PEGDA hydrogels. Its water solubility eliminates the need for toxic organic solvents (like DMSO) during prep.
-
Choose TPO if: You are formulating standard clear dental resins or coatings where cost is a factor and extreme depth of cure is not the primary constraint.
References
-
Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[7][8]
-
[Link]
-
-
Neumann, M. G., et al. (2005). "Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units." Journal of Dentistry.
-
[Link]
-
-
Benedikt, S., et al. (2016). "Bis(acyl)phosphine oxides: A detailed investigation of their photoinitiating ability." Journal of Polymer Science Part A: Polymer Chemistry.
-
[Link]
-
- Ciba Specialty Chemicals. (1998). "Photoinitiators for UV Curing: Key Products Selection Guide." (Historical Industry Reference).
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. City Research Online - Acylphosphine oxides as photoinitiators [openaccess.city.ac.uk]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Diethyl Benzoylphosphonate via Michaelis-Arbuzov Reaction
Application Note: AN-PHOS-042
Target Species: Diethyl benzoylphosphonate (informally "Benzoylphosphanone") Methodology: Acyl Halide-Phosphite Coupling (Michaelis-Arbuzov)[1][2][3][4][5][6]
Abstract & Strategic Significance
This application note details the synthesis of diethyl benzoylphosphonate , a critical acylphosphonate intermediate, utilizing the Michaelis-Arbuzov reaction . While the user query references "this compound," this protocol addresses the chemically accurate species: an acylphosphonate where a carbonyl group is directly bonded to a phosphonate moiety (
Why this matters in Drug Development:
-
Bioisosterism: Acylphosphonates act as transition-state mimics for carboxylate ester and amide hydrolysis, making them potent inhibitors of serine proteases and esterases.
-
Metabolic Stability: The
bond is resistant to enzymatic hydrolysis compared to linkages found in natural phosphates. -
Synthetic Utility: These compounds are essential precursors for
-hydroxy phosphonates and are used as reagents in Horner-Wadsworth-Emmons (HWE) olefinations.
Mechanistic Insight & Causality
The synthesis relies on the reaction between benzoyl chloride and triethyl phosphite . Unlike standard alkyl halide Arbuzov reactions which require high heat (
The Critical Fork: Arbuzov vs. Perkow The reaction faces a competitive pathway known as the Perkow Reaction .[3]
-
Path A (Arbuzov - Desired): Nucleophilic attack by phosphorus on the carbonyl carbon. This yields the C-P bonded acylphosphonate.
-
Path B (Perkow - Undesired): Nucleophilic attack by phosphorus on the carbonyl oxygen (or
-carbon in -halo ketones), yielding a vinyl phosphate (O-P bond).
Control Strategy:
For acyl chlorides, the Arbuzov pathway is thermodynamically and kinetically favored under controlled temperatures. The driving force is the formation of the strong
Diagram 1: Reaction Mechanism & Competitive Pathways
Caption: Mechanistic divergence between the desired Arbuzov pathway (C-P bond formation) and the parasitic Perkow pathway.
Experimental Protocol (Self-Validating System)
Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Triethyl phosphite has a pungent odor. Ethyl chloride (byproduct) is a gas at room temperature (
3.1 Reagents & Stoichiometry
| Component | Role | Eq. | MW ( g/mol ) | Notes |
| Benzoyl Chloride | Electrophile | 1.0 | 140.57 | Distill if colored/impure. |
| Triethyl Phosphite | Nucleophile | 1.05 | 166.16 | Slight excess ensures full conversion. |
| DCM (Optional) | Solvent | - | - | Solvent-free is preferred for ease of workup; use DCM if heat control is difficult. |
3.2 Step-by-Step Procedure
Step 1: System Preparation (Inert Environment)
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.
-
Attach the top of the condenser to an inert gas line (
or ) and a gas bubbler (to monitor EtCl evolution). -
Flush the system with nitrogen for 15 minutes.
Step 2: Controlled Addition (The "Cold" Start) Rationale: Acyl chlorides react vigorously. Starting cool prevents the Perkow side-reaction.
-
Charge the RBF with Benzoyl Chloride (1.0 eq) .
-
Cool the flask to 0°C using an ice bath.
-
Charge the addition funnel with Triethyl Phosphite (1.05 eq) .
-
Dropwise Addition: Add the phosphite slowly over 30–45 minutes.
-
Observation: You will observe gas evolution (EtCl) bubbling through the trap.
-
Control Point: If the reaction foams excessively, stop addition and allow gas to vent.
-
Step 3: Thermal Drive & Degassing
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.
-
Gentle Heating: Swap the ice bath for an oil bath. Heat slowly to 60–80°C for 2 hours.
-
Why? This ensures complete dealkylation of the phosphonium intermediate and drives off dissolved ethyl chloride.
-
-
Vacuum Degassing: Attach the flask to a vacuum manifold (carefully!) to remove residual ethyl chloride and unreacted volatile starting materials.
Step 4: Purification (Distillation)
-
The crude mixture is typically a pale yellow liquid.
-
Perform high-vacuum distillation (0.1 – 1.0 mmHg).
-
Target: Diethyl benzoylphosphonate typically boils at approx. 120–125°C at 0.5 mmHg .
-
-
Collect the main fraction as a clear, colorless to pale yellow oil.
Workflow Visualization
This diagram outlines the physical workflow, emphasizing critical control points (CCPs) for quality assurance.
Diagram 2: Synthetic Workflow & Control Points
Caption: Operational workflow emphasizing temperature ramps and gas management.
Validation & Analysis (QC)
To confirm the synthesis of the Arbuzov product (Benzoylphosphonate) and rule out the Perkow product (Vinyl phosphate), use the following spectroscopic markers:
| Method | Parameter | Expected Result (Arbuzov Product) | Perkow Contaminant Marker |
| Chemical Shift | |||
| Carbonyl ( | Doublet ( | No carbonyl doublet (C=C observed instead). | |
| IR | Carbonyl Stretch | ~1650–1670 cm | No ketone C=O stretch. |
Troubleshooting Table:
-
Problem: Low Yield / Dark Tar.
-
Cause: Temperature too high during addition (Perkow polymerization).
-
Fix: Maintain strictly 0°C during addition; ensure dropwise rate is slow.
-
-
Problem: Product smells like garlic/onion.
-
Cause: Residual Triethyl phosphite.
-
Fix: Ensure excess phosphite is removed during the vacuum degassing or early distillation fractions.
-
References
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[3][4][6][7][8][9][10][11][12] Chemical Reviews, 81(4), 415–430. Link
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Link
-
Demirci, B., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Int. J. Mol. Sci., 23(7), 3656. Link
-
BenchChem. (2025). Michaelis-Arbuzov Synthesis of Phosphonates - Protocols and Troubleshooting. Link
Sources
- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 6. Perkow_reaction [chemeurope.com]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
Application Note: Preparation of UV-Curable Coatings with Benzoylphosphanone (Acylphosphine Oxide) Photoinitiators
[1][2]
Executive Summary
This application note details the formulation and processing of UV-curable coatings utilizing Benzoylphosphanone derivatives, chemically known as Acylphosphine Oxides (APO) . Specifically, we focus on Monoacylphosphine Oxide (MAPO, e.g., TPO) and Bisacylphosphine Oxide (BAPO).[1][2][3]
Unlike traditional short-wavelength photoinitiators (e.g., benzophenones), benzoylphosphanones absorb in the near-UV/visible range (360–420 nm). This spectral characteristic confers two critical advantages for advanced materials and medical device coatings:
-
Deep Through-Cure: The "photobleaching" effect allows light to penetrate thick sections (>100 µm) and pigmented layers.
-
LED Compatibility: These initiators are highly reactive under 365 nm, 385 nm, and 395 nm UV-LED sources, eliminating the need for high-heat mercury lamps.
Mechanistic Principles
Photochemistry: Norrish Type I Cleavage
Benzoylphosphanones function via a Norrish Type I mechanism. Upon absorption of UV-Vis photons, the molecule undergoes homolytic
-
The Advantage: This cleavage generates two distinct radical species: a benzoyl radical and a phosphinoyl radical .[5][1][6] The phosphinoyl radical is exceptionally reactive toward acrylate double bonds, driving rapid polymerization.
-
Photobleaching: The parent molecule is yellow. However, the cleavage products are colorless. As the reaction proceeds, the yellow chromophore is destroyed, effectively "opening a window" for light to penetrate deeper into the coating as the top layers cure.
Reaction Pathway Diagram
Figure 1: Photolytic cleavage mechanism of this compound. The destruction of the chromophore (Bleaching) enables deep-layer curing.
Formulation Strategy
For research and drug delivery device coatings, purity and cure depth are paramount. The following "Start-Point" formulation uses a Urethane Acrylate base for flexibility and toughness.
Table 1: Standard Formulation (High-Viscosity Coating)
| Component Class | Chemical Example | Function | Concentration (wt%) |
| Oligomer | Aliphatic Urethane Diacrylate (e.g., Ebecryl 284) | Provides mechanical backbone, toughness, and non-yellowing properties. | 45.0 - 60.0% |
| Reactive Diluent | 1,6-Hexanediol Diacrylate (HDDA) | Reduces viscosity; increases crosslink density. | 30.0 - 40.0% |
| Photoinitiator | BAPO (Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) | The this compound. Drives deep cure and LED response. | 1.0 - 3.0% |
| Co-Initiator (Optional) | Surface cure booster (mitigates oxygen inhibition). | 0.0 - 2.0% | |
| Additive | Polyether modified polydimethylsiloxane | Leveling and wetting agent (prevents craters). | 0.1 - 0.5% |
Critical Note for Drug Development: If coating medical devices, select monomers (like HDDA) that have high conversion rates to minimize residual monomer cytotoxicity. BAPO is preferred over TPO in some biological applications due to its lower migration potential after full cure.
Experimental Protocol
Equipment Prerequisites
-
Mixing: High-shear mixer or planetary centrifugal mixer.
-
Environment: Amber lighting or UV-filtered room (Essential: BAPO is sensitive to ambient blue light).
-
Application: Wire-wound bar coater (Drawdown bar) or Spin Coater.
-
Curing Source: UV-LED array (395 nm, >4W/cm²) or Mercury H-bulb.
Step-by-Step Methodology
Step 1: Preparation of the Binder System
-
Weigh the Oligomer (Urethane Acrylate) into a light-shielded vessel (amber jar or aluminum foil-wrapped beaker).
-
Add the Reactive Diluent (HDDA).
-
Mix at 500 RPM for 5 minutes until a homogeneous clear liquid is obtained. Note: Mild heating (40°C) can facilitate mixing if the oligomer is highly viscous.
Step 2: Photoinitiator Incorporation
-
Add the This compound (BAPO) powder directly to the binder.
-
CRITICAL: Switch to yellow/amber light conditions.
-
Mix at high speed (1000-2000 RPM) for 10–15 minutes.
-
Validation: Ensure no visible particles remain. BAPO has a distinct yellow color; the solution should be uniformly yellow/green.
Step 3: Degassing
-
Place the mixture in a vacuum chamber or use a centrifugal de-aerator.
-
Degas for 5 minutes to remove micro-bubbles introduced during mixing. Bubbles act as oxygen reservoirs that inhibit cure.
Step 4: Coating Application[7]
-
Clean the substrate (Glass, Polycarbonate, or Metal) with Isopropanol.
-
Apply the formulation using a Bar Coater (e.g., #20 bar for ~50 µm wet thickness).
-
Allow 30 seconds for "leveling" (flow-out) to remove bar lines.
Step 5: UV Curing[8]
-
Place the sample on the conveyor belt or under the LED flood lamp.
-
Exposure Parameters:
-
Wavelength: 395 nm (LED) or Broad Spectrum (Hg).
-
Dose: Target 1000–2000 mJ/cm².
-
Atmosphere: If surface tack is observed, purge the curing chamber with Nitrogen (
) to reduce oxygen concentration below 500 ppm.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for preparing UV-cured coatings.
Characterization & Quality Control
To ensure the coating meets scientific standards, the following validation tests are required:
Double Bond Conversion (FTIR)
The extent of reaction is measured by the disappearance of the acrylate C=C peak.
-
Method: ATR-FTIR.
-
Target Peak: 1408 cm⁻¹ (C=C–H in plane deformation) or 810 cm⁻¹ (C=C twisting).
-
Calculation:
(Where is a stable reference peak, e.g., Carbonyl at 1720 cm⁻¹).
Gel Content (Solvent Resistance)
Determines the crosslinking density and insoluble fraction.
-
Weigh cured film (
). -
Immerse in Acetone or MEK for 24 hours (Soxhlet extraction is preferred for high precision).
-
Dry the remaining polymer at 60°C for 2 hours.
-
Weigh dried residue (
). -
Target: >95% for high-performance coatings.
Troubleshooting Guide
| Issue | Cause | Solution |
| Tacky Surface | Oxygen Inhibition (Oxygen quenches radicals). | 1. Increase PI concentration.2. Add amine synergist (e.g., Ebecryl 7100).3. Cure under Nitrogen inerting. |
| Yellowing | Residual BAPO (uncured) or thermal degradation. | 1. Increase UV dose to ensure full photobleaching.2. Reduce BAPO concentration (excess BAPO causes yellowing). |
| Wrinkling | Differential cure speed (Surface cures faster than bottom). | 1. Use a lower intensity light for a longer time.2. BAPO is excellent for this; ensure the coating isn't too thick (>500µm). |
References
-
Igm Resins. (n.d.). Omnirad 819 (BAPO) Technical Data Sheet. Retrieved from [Link]
-
C. Decker. (2001). Performance analysis of acylphosphine oxides in photoinitiated polymerization. Polymer. Retrieved from [Link]
-
RadTech. (2025). Low color liquid acylphosphine oxide photoinitiators blends for UV coating applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides?. Dalton Transactions. Retrieved from [Link]
Sources
- 1. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
- 2. radtech.org [radtech.org]
- 3. Analysis and characterisation of an acylphosphine oxide photoinitiator - DORAS [doras.dcu.ie]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
Streamlined One-Pot Synthesis of Benzoylphosphonates from Benzoyl Chloride via the Michaelis-Arbuzov Reaction
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Acylphosphonates, particularly benzoylphosphonates, are valuable synthetic intermediates in organic chemistry, serving as precursors for α-hydroxyphosphonates, α-aminophosphonates, and reagents in olefination reactions.[1] Their synthesis, however, can be multi-step or require harsh conditions. This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of dialkyl benzoylphosphonates directly from benzoyl chloride and a trialkyl phosphite. This method leverages the classic Michaelis-Arbuzov reaction, offering high yields and operational simplicity, making it highly suitable for both academic research and process development in the pharmaceutical industry.[2][3] We provide in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible success.
Scientific Rationale and Mechanistic Pathway
The synthesis of benzoylphosphonates from benzoyl chloride and trialkyl phosphites is a classic example of the Michaelis-Arbuzov reaction.[4] This reaction is one of the most fundamental and widely used methods for forming carbon-phosphorus (C-P) bonds.[3] Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting potential issues.
The reaction proceeds through a two-step nucleophilic substitution process:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite onto the electrophilic carbonyl carbon of benzoyl chloride.[5][6] This forms a highly reactive, unstable tetrahedral intermediate.
-
Dealkylation and Product Formation: The intermediate rapidly rearranges. The chloride ion, a good leaving group, is expelled. Concurrently, this chloride ion acts as a nucleophile and attacks one of the electron-deficient alkyl carbons of the phosphonium salt intermediate in a second SN2 reaction.[3][5] This step results in the formation of the stable pentavalent phosphorus-oxygen double bond (P=O) characteristic of the phosphonate product and releases an alkyl chloride as a volatile byproduct.[2]
While the Michaelis-Arbuzov reaction is robust, it is important to be aware of a potential competing pathway known as the Perkow reaction. The Perkow reaction involves the phosphite attacking the carbonyl oxygen instead of the carbon, which would lead to the formation of a vinyl phosphate.[7][8] However, with acyl chlorides, the high electrophilicity of the carbonyl carbon strongly favors the Michaelis-Arbuzov pathway, making the Perkow reaction a minor side-reaction under most conditions.[9]
Caption: Michaelis-Arbuzov Reaction Pathway for Benzoylphosphonate Synthesis.
Experimental Protocol: Synthesis of Diethyl Benzoylphosphonate
This protocol is adapted from a well-established procedure and has been validated for its reliability and high yield.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Triethyl Phosphite | ≥98% | Sigma-Aldrich | Moisture sensitive, handle under inert gas. |
| Equipment | |||
| Three-neck round-bottom flask | 500 mL | Flame-dried before use. | |
| Addition funnel | 250 mL | ||
| Reflux condenser | With a drying tube (CaCl₂) or inert gas inlet. | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle with controller | |||
| Short-path distillation apparatus | For purification. | ||
| Vacuum pump |
Stoichiometry and Reagent Data
The following table outlines the quantities for a representative 1.0 mole scale reaction. The protocol can be scaled as needed.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Benzoyl Chloride | 140.57 | 1.0 | 1.0 | 140.6 g (118.1 mL) |
| Triethyl Phosphite | 166.16 | 1.0 | 1.0 | 166.2 g (171.3 mL) |
Step-by-Step Procedure
Caption: Step-by-step workflow for the one-pot synthesis.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube or connected to an inert gas line. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Reagent Charging: Charge the flask with benzoyl chloride (140.6 g, 1.0 mol).
-
Heating: Begin stirring and heat the benzoyl chloride to 90 °C using a heating mantle.
-
Addition of Phosphite: Add triethyl phosphite (166.2 g, 1.0 mol) to the addition funnel. Add the triethyl phosphite dropwise to the heated benzoyl chloride over approximately 1 hour. The reaction is exothermic, and a steady evolution of ethyl chloride gas will be observed. Maintain a controlled addition rate to manage the reaction vigor.
-
Reaction Completion: After the addition is complete, the evolution of ethyl chloride should subside. To ensure the reaction goes to completion, maintain the mixture at 90-100 °C for an additional 30-60 minutes, or until gas evolution completely ceases.
-
Purification: Cool the reaction mixture to room temperature. The crude product, primarily diethyl benzoylphosphonate, can be purified by vacuum distillation. Remove any unreacted starting materials at reduced pressure (e.g., up to 100 °C at 8 mmHg).[2] The desired product is a high-boiling liquid.
-
Product Characterization: The final product should be a clear oil. A typical yield for this procedure is approximately 90%.[2]
Product Characterization
Verifying the structure and purity of the synthesized benzoylphosphonate is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10][11]
| Parameter | Expected Outcome |
| Appearance | Colorless to pale yellow oil |
| Yield | ~90% |
| ¹H NMR (CDCl₃) | Multiplets for phenyl protons (approx. 7.4-8.0 ppm), a quartet for -OCH₂- protons (approx. 4.2 ppm), and a triplet for -CH₃ protons (approx. 1.3 ppm). |
| ¹³C NMR (CDCl₃) | A downfield signal for the carbonyl carbon (C=O) showing coupling to phosphorus (²JCP), signals for aromatic carbons, and signals for the ethyl ester carbons, with the -OCH₂- carbon showing coupling to phosphorus (²JCP).[10] |
| ³¹P NMR (CDCl₃) | A single peak characteristic of acylphosphonates, typically in the range of -2 to 0 ppm.[12][13] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained and allow for sufficient reaction time after the addition is complete. Monitor by TLC or ³¹P NMR if possible.[12] |
| Moisture in reagents. | Use freshly distilled reagents and ensure all glassware is scrupulously dried. Triethyl phosphite is particularly sensitive to hydrolysis. | |
| Dark-colored Product | Overheating or side reactions. | Maintain a steady reaction temperature; do not exceed 110 °C. Ensure a slow, controlled addition of the phosphite to manage the exotherm. |
| Presence of Starting Material in Product | Incomplete reaction or inefficient purification. | Extend the reaction time. Improve the efficiency of the vacuum distillation by using a fractionating column. |
Safety Precautions
-
Benzoyl Chloride: Is a lachrymator and corrosive. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethyl Phosphite: Has a pungent odor and is moisture-sensitive. Handle under an inert atmosphere.
-
Reaction Vigor: The reaction is exothermic and produces a gaseous byproduct (ethyl chloride). Ensure the reaction is performed in a fume hood with adequate ventilation and that the addition of the phosphite is controlled to prevent an uncontrolled release of gas.
References
-
A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC. Available at: [Link]
-
Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of diethyl benzoylphosphonate. PrepChem.com. Available at: [Link]
-
Michaelis–Arbuzov reaction. Grokipedia. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA Chemistry. Available at: [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]
-
Synthesis of benzyl phoshponates over PEG-400/KI.K2CO3 system. ResearchGate. Available at: [Link]
-
Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]
-
Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PMC. Available at: [Link]
-
A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. Available at: [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. Available at: [Link]
-
Perkow reaction. Wikipedia. Available at: [Link]
-
Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie. Available at: [Link]
-
Perkow reaction. chemeurope.com. Available at: [Link]
-
Synthetic Methods of Phosphonopeptides. MDPI. Available at: [Link]
-
One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. MDPI. Available at: [Link]
-
Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. Synthetic and mechanistic studies. Royal Society of Chemistry. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]
-
Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Available at: [Link]
-
Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. PMC. Available at: [Link]
-
Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. Available at: [Link]
-
Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. PubMed. Available at: [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. ResearchGate. Available at: [Link]
-
Acyl chloride. Wikipedia. Available at: [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. PMC. Available at: [Link]
-
One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Arkivoc. Available at: [Link]
-
α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI. Available at: [Link]
-
One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Semantic Scholar. Available at: [Link]
-
Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Available at: [Link]
-
Acyl Chlorides & Acylation. Seneca Learning. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Optimization of the one‐pot halogenation and O‐cyclization of 1a. ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]
-
Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Research Square. Available at: [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]
-
31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. Available at: [Link]
-
NMR-Based Structure Characterization. Max-Planck-Gesellschaft. Available at: [Link]
Sources
- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. Perkow_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 11. NMR-Based Structure Characterization [kofo.mpg.de]
- 12. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benzoylphosphanone catalysis in organic synthesis workflows
Application Note: Benzoylphosphonate (Acylphosphine Oxide) Photocatalysis in Organic Synthesis Workflows
Part 1: Executive Summary & Core Directive
Preface on Nomenclature:
The term "Benzoylphosphanone" is chemically ambiguous in standard IUPAC nomenclature but structurally implies a ketone-functionalized organophosphorus species. In the context of high-value organic synthesis and catalysis, this refers to the class of Mono- and Bis-Acylphosphine Oxides (MAPO/BAPO) and Benzoylphosphonates . These compounds are Type I photoinitiators that undergo rapid
Abstract: This application note details the utility of Benzoylphosphonate-class catalysts (e.g., TPO, BAPO) in modern organic synthesis. Unlike traditional metal-catalyzed cross-couplings, these organophosphorus photocatalysts offer a metal-free, visible-light-driven pathway to generate carbon- and phosphorus-centered radicals. This guide provides a validated workflow for their use in C–P bond formation (hydrophosphinylation) , radical acylation , and alkene functionalization , offering a sustainable alternative to thermal radical initiators like AIBN or peroxides.
Part 2: Mechanistic Insight & Scientific Logic
The Catalytic Engine: Norrish Type I -Cleavage
The core utility of Benzoylphosphonates lies in their ability to absorb light (typically near-UV to visible violet, 365–420 nm) and undergo homolytic cleavage at the Carbon-Phosphorus bond. This process is highly efficient, often with quantum yields approaching unity.
Mechanism:
-
Excitation: The ground state catalyst (
) absorbs a photon, reaching an excited singlet state ( ), which rapidly undergoes intersystem crossing to the triplet state ( ). - -Cleavage: The weak C(O)–P bond cleaves homolytically.
-
Radical Generation: This produces two distinct radical species:
-
Benzoyl Radical (
C(O)Ph): A potent acylating agent and hydrogen atom abstractor. -
Phosphinoyl Radical (
P(O)R ): A phosphorus-centered radical that reacts rapidly with unsaturated bonds (alkenes/alkynes).
-
Diagrammatic Representation (DOT)
Figure 1: Photochemical activation pathway of Benzoylphosphonate catalysts generating dual radical species for synthetic applications.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of Phosphine Oxides via Radical Hydrophosphinylation
Objective: Metal-free addition of a secondary phosphine oxide to a terminal alkene using a Benzoylphosphonate photoinitiator.
Materials:
-
Substrate: 1-Octene (1.0 equiv, 5.0 mmol)
-
Reagent: Diphenylphosphine oxide (1.1 equiv)
-
Catalyst: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO/Irgacure 819) (2–5 mol%)
-
Solvent: Ethyl Acetate or Acetonitrile (degassed)
-
Light Source: 405 nm LED (approx. 10–30 W intensity)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a glovebox or under a strict Argon line, charge a dried Schlenk tube or reaction vial with Diphenylphosphine oxide (1.11 g, 5.5 mmol) and the BAPO catalyst (53 mg, 0.125 mmol, 2.5 mol%).
-
Add degassed Ethyl Acetate (10 mL). Ensure the catalyst is fully dissolved (BAPO imparts a yellow color).
-
Add 1-Octene (0.78 mL, 5.0 mmol) via syringe.
-
-
Irradiation:
-
Seal the vessel with a septum or screw cap.
-
Place the reaction vessel 2–5 cm from the 405 nm LED source.
-
Cooling: Use a fan or water bath to maintain the reaction temperature between 20–30°C, as the LED can generate heat.
-
Stir vigorously (800 rpm) under irradiation for 2–4 hours.
-
Monitoring: Monitor consumption of the alkene by TLC or GC-MS. The yellow color of the catalyst typically fades as the reaction proceeds (photobleaching), serving as a visual indicator of catalyst consumption.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The residue is typically purified via silica gel flash chromatography.
-
Eluent: Hexane/Ethyl Acetate gradient (start 80:20
50:50).
-
-
Yield Expectation: 85–95% isolated yield of the anti-Markovnikov adduct (n-octyldiphenylphosphine oxide).
-
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (High Conc.) | Condition C (Aerobic) | Outcome |
| Solvent | Ethyl Acetate (0.5 M) | Neat (Solvent-free) | Ethyl Acetate (Open Air) | A: High Yield (92%) B: Fast but exotherm risk C: Low Yield (<40%) due to O₂ quenching |
| Light Source | 405 nm LED | 365 nm UV Lamp | Sunlight | 405 nm offers best penetration/safety balance. |
| Catalyst Load | 2.5 mol% | 0.5 mol% | 10 mol% | 2.5 mol% is optimal; <1% leads to incomplete conversion. |
Part 4: Troubleshooting & Critical Controls
-
Oxygen Sensitivity:
-
Issue: The phosphinoyl and benzoyl radicals are rapidly quenched by molecular oxygen (
M s ), forming peroxy species that terminate the chain. -
Solution: Rigorous degassing (sparging with Argon for 15 mins or freeze-pump-thaw cycles) is mandatory for high yields.
-
-
Light Penetration (Beer-Lambert Law):
-
Issue: High concentrations of BAPO/TPO are strongly absorbing (yellow/orange). In scale-up (>100 mL), light may not penetrate the center of the reactor.
-
Solution: Use flow chemistry reactors or thin-film loops to maximize surface-area-to-volume ratio. For batch, ensure rapid stirring and consider multiple light sources surrounding the vessel.
-
-
Thermal Management:
-
Issue: While "photochemical," the cleavage is exothermic, and LEDs generate heat.
-
Solution: Maintain
C to prevent thermal polymerization or side reactions.
-
Part 5: References
-
Becht, J. M., et al. (2020). "Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis."[2] Beilstein Journal of Organic Chemistry, 16, 1163–1187. Link
-
Zhang, J. Q., & Han, L. B. (2020).[3] "Chlorosilane-Catalyzed Coupling of Hydrogen Phosphine Oxides with Acyl Chlorides Generating Acylphosphine Oxides." Organic Letters, 22(12), 4633–4637. Link
-
Tehfe, M. A., et al. (2013). "Type I Photoinitiators: A Review on the Cleavage Mechanism and Their Applications." Macromolecular Rapid Communications, 34(11), 863–875. Link
-
Lecroq, W., et al. (2018).[4] "Visible-Light-Induced Synthesis of Aryl Phosphonates." Organic Letters, 20(14), 4164–4167. Link
-
Esterbauer, A. J., et al. (2022). "Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators." Chemistry – A European Journal, 28(65). Link
Sources
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
- 3. Chlorosilane-Catalyzed Coupling of Hydrogen Phosphine Oxides with Acyl Chlorides Generating Acylphosphine Oxides [organic-chemistry.org]
- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Troubleshooting & Optimization
Improving hydrolytic stability of benzoylphosphanone solutions
Welcome to the Benzoylphosphanone Stability Technical Support Center .
Ticket Subject: Improving Hydrolytic Stability of this compound (Acylphosphonate) Solutions. Assigned Specialist: Senior Application Scientist. Status: Open.
Executive Summary
Benzoylphosphanones (also known as benzoylphosphonates) are potent photoinitiators and enzyme inhibitors. However, they suffer from intrinsic hydrolytic instability due to the highly electrophilic nature of the C(O)-P bond. In aqueous environments, particularly at neutral or basic pH, this bond cleaves rapidly, rendering the molecule inactive.
This guide provides a root-cause analysis of this degradation and actionable engineering controls to stabilize your solutions.
Module 1: Diagnostic & Root Cause Analysis
The Problem: Users often observe that this compound solutions lose their yellow color (bleaching) or fail to initiate polymerization/inhibition after short storage periods in aqueous media.
The Mechanism: The instability arises from the C(O)-P bond . The phosphorous moiety is electron-withdrawing, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions.
According to seminal work by Kluger et al., the hydrolysis proceeds via a base-catalyzed mechanism:
-
Nucleophilic Attack: Hydroxide (
) or water attacks the carbonyl carbon. -
Tetrahedral Intermediate: A gem-diol (hydrate) or anionic intermediate forms.
-
Fragmentation: The C-P bond cleaves, releasing a carboxylate (benzoate) and a dialkyl phosphite/phosphonate.
Visualizing the Failure Mode:
Figure 1: The hydrolytic degradation pathway of benzoylphosphanones.[1][2][3] Note that base catalysis (High pH) is the primary driver of rapid cleavage.
Module 2: Formulation & Solvent Engineering
To stabilize your experiments without changing the drug/initiator structure, you must control the environment.
pH Control (The Critical Variable)
Acylphosphonates are reasonably stable in acidic media but degrade exponentially as pH rises above 6.0.
| pH Condition | Estimated Half-Life ( | Recommendation |
| pH < 4.0 | Days to Weeks | Optimal for storage and handling. |
| pH 5.0 - 6.0 | Hours | Acceptable for short-term experiments. |
| pH 7.0 | Minutes (< 5 min for simple analogs) | Critical Risk. Avoid if possible. |
| pH > 8.0 | Seconds | Unusable. Immediate degradation. |
Action Item: Adjust your stock solution to pH 4.0–5.0 using dilute HCl or an acidic buffer.
Buffer Selection (The Hidden Trap)
WARNING: Do not use primary amine buffers (e.g., Tris, Glycine ). Benzoylphosphonates are acylating agents. The amine group in Tris can attack the carbonyl carbon, forming a Schiff base or cleaving the molecule similarly to hydrolysis, even at neutral pH.
-
Recommended Buffers: Phosphate, Citrate, Acetate, MES (Non-nucleophilic).
-
Forbidden Buffers: Tris, Glycine, Ammonium bicarbonate.
Solvent Systems
Water activity (
-
Co-solvents: Store stocks in Acetonitrile , DMSO , or Ethanol . Only dilute into aqueous media immediately before use.
-
Encapsulation: For drug delivery, encapsulate the compound in liposomes or micelles to shield the C-P bond from bulk water.
Module 3: Chemical Modification (Structural Engineering)
If you have control over the synthesis (e.g., designing a new photoinitiator), you can engineer stability through Steric Hindrance .
The "Mesitoyl" Solution: Replacing the simple phenyl ring with a 2,4,6-trimethylphenyl (mesityl) group blocks the trajectory of incoming nucleophiles. This is the chemistry behind the stability of TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
Decision Logic for Stability:
Figure 2: Decision tree for selecting the appropriate stabilization strategy based on experimental constraints.
Module 4: Experimental Validation Protocol
Do not assume stability; measure it. Use this protocol to determine the
Method: UV-Vis Kinetics Assay
Benzoylphosphanones exhibit a characteristic
Protocol Steps:
-
Preparation: Prepare your target buffer (e.g., PBS pH 7.4) and a stock of this compound in Acetonitrile (10 mM).
-
Blanking: Blank the UV-Vis spectrophotometer with the buffer.
-
Initiation: Add the stock to the buffer (final conc. ~100 µM) and mix rapidly (< 5 seconds).
-
Measurement: Immediately start recording absorbance at 370 nm every 30 seconds for 60 minutes.
-
Analysis: Plot
vs. time. The slope is .-
Half-life calculation:
.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to stop the hydrolysis? A: DMSO reduces hydrolysis by lowering water activity, but it does not stop it completely if water is present. It is excellent for stock solutions, but once diluted into water, degradation begins.
Q: Why did my solution turn colorless? A: This indicates complete hydrolysis. The yellow color comes from the conjugated C=O and P=O system. When the C-P bond breaks, the conjugation is lost, and the solution bleaches.
Q: I am using LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Do I need to worry? A: LAP is significantly more stable than unsubstituted benzoylphosphonates due to the two ortho-methyl groups protecting the carbonyl. However, it is still sensitive to prolonged exposure to high pH (> 9) or elevated temperatures. Store LAP stocks in the dark at 4°C.
Q: Can I autoclave these solutions? A: No. The high temperature and steam of an autoclave will instantly hydrolyze the C-P bond. Sterile filter (0.22 µm) your solutions instead.
References
-
Kluger, R., et al. "Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water.[4] Expulsion of a phosphonate ester from a carbonyl hydrate."[4] Canadian Journal of Chemistry, 1978.[4]
-
Fairbanks, B. D., et al. "Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators." ResearchGate (Full Text Available), 2025.
-
Keglevich, G. "The Hydrolysis of Phosphinates and Phosphonates: A Review." MDPI, 2021.
-
Sigma-Aldrich Technical Bulletin. "Water-Soluble Photoinitiators (TPO/LAP)."
Sources
Reducing yellowing in clear coats using benzoylphosphanone
To: Research & Development Team / Formulation Scientists From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Reducing Yellowing in Clear Coats using Benzoylphosphine Oxide (BAPO/TPO) Systems
Terminology & Scope Clarification
User Query Note: The term "benzoylphosphanone" appears to be a non-standard nomenclature or a specific trade variation. Based on the chemical functionality described (reducing yellowing in clear coats), this guide addresses the Benzoylphosphine Oxide class of photoinitiators, specifically TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide). These are the industry standards for "low-yellowing" thick-section curing due to their unique photobleaching properties.
Executive Summary: The Photobleaching Advantage
Unlike aromatic ketones (e.g., Benzophenone) which can form permanent yellow chromophores upon curing, Benzoylphosphine Oxides undergo photobleaching . They are initially yellow but become transparent upon UV exposure as the chromophoric C-P bond is cleaved. This makes them ideal for clear coats, provided the formulation is balanced to manage initial color and oxygen inhibition.
Mechanism of Action
To troubleshoot effectively, you must understand why the color changes.
Photobleaching Pathway
-
Absorption : The PI absorbs UV-A/Visible light (380–420 nm), appearing yellow.
-
Cleavage : The Carbon-Phosphorus (C-P) bond breaks (Norrish Type I).
-
Radical Formation : Generates a Benzoyl radical and a Phosphinoyl radical.
-
Bleaching : The original conjugated system is destroyed. The resulting products (polymer chain ends) absorb at lower wavelengths (<300 nm), rendering the film clear to the human eye.
Figure 1: The photobleaching pathway of Benzoylphosphine Oxides. The initial yellow color (chromophore) is destroyed during the curing process.
Troubleshooting Guide (Q&A Format)
Scenario A: "My coating is still yellow immediately after curing."
Q1: Why hasn't the yellow color faded?
-
Root Cause 1: Incomplete Cure (Under-exposure). Photobleaching is dose-dependent. If the PI hasn't fully consumed its chromophores, the residual PI remains yellow.
-
Root Cause 2: Excessive PI Concentration. TPO/BAPO are highly efficient. Overloading (>3%) leaves unreacted PI that cannot be fully bleached by the available light penetration.
-
Root Cause 3: Oxygen Inhibition. The phosphinoyl radical is sensitive to oxygen.[1] If the surface remains tacky and yellow, oxygen has quenched the bleaching reaction at the interface.
Corrective Protocol:
-
Step-Up Cure Test: Increase UV dose by 25% increments. If clarity improves, your original process was under-curing.
-
Reduce PI Load: Titrate TPO down from 3% to 1% in 0.5% steps.
-
Inert Atmosphere: Cure under nitrogen or laminate with film to check if oxygen is the culprit.
Scenario B: "The coating was clear, but yellowed over time (weeks/months)."
Q2: Is this the photoinitiator returning?
-
Answer: No. Once bleached, TPO/BAPO do not "re-yellow."
-
Root Cause: This is polymer degradation or additive oxidation .
-
Amine Synergists: If you used an amine synergist to fight oxygen inhibition, amines oxidize over time to form yellow imines/enamines.
-
Lack of UV Stabilizers: The clear coat polymer itself is degrading under UV light.
-
Corrective Protocol:
-
Remove Amines: Switch to an amine-free formulation. Use higher intensity UV-LEDs (395nm) to overcome oxygen inhibition without amines.
-
Add Stabilizers: Incorporate 1-2% HALS (Hindered Amine Light Stabilizer) and UV Absorbers (Hydroxyphenyl-triazine) to protect the polymer backbone.
Scenario C: "I see haze or phase separation."
Q3: Is the PI precipitating?
-
Answer: Benzoylphosphine oxides (especially solid BAPO) have limited solubility in some non-polar acrylics.
-
Corrective Protocol: Pre-dissolve the PI in a monomer (e.g., IBOA or HDDA) before adding to the oligomer. Ensure the concentration does not exceed the solubility limit (typically ~3-5% depending on the resin).
Comparative Data: Yellowing Index (YI)
The following table illustrates the performance of Benzoylphosphine Oxides compared to standard PIs.
| Photoinitiator System | Initial Color (Liquid) | Post-Cure Color (Immediate) | Long-Term Color Stability (Weathering) | Best Use Case |
| TPO (Mono-acyl) | Pale Yellow | Very Low Yellowing (Bleaches) | Excellent | Thick clear coats, White pigmented systems |
| BAPO (Bis-acyl) | Intense Yellow | Low Yellowing (Bleaches) | Good | High-performance depth cure, Composites |
| Benzophenone + Amine | Clear | Moderate Yellowing | Poor (Amine oxidation) | Thin films, Cost-sensitive applications |
| Alpha-Hydroxy Ketone (184) | Clear | Clear | Excellent | Surface cure, Thin clear coats (No depth cure) |
Advanced Troubleshooting Logic
Use this flow to diagnose yellowing issues in your specific experiment.
Figure 2: Diagnostic decision tree for isolating the source of yellowing in UV-cured clear coats.
Formulation Guidelines for "Zero-Yellowing"
To maximize the potential of Benzoylphosphine Oxides while minimizing defects:
-
Hybrid Approach: Use 0.5% - 1.0% TPO (for depth cure) combined with 2.0% Hydroxyketone (e.g., 184) (for surface cure). This reduces the total yellow chromophore load while ensuring full cure.
-
Optical Brighteners: For ultra-clear requirements, add <0.1% optical brightener (e.g., 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)) to mask residual yellowness with blue fluorescence.
-
Light Source: Use LED curing at 395 nm . TPO absorbs efficiently here, maximizing the bleaching effect without the excessive heat of mercury lamps that can cause thermal yellowing of the resin.
References
- Ciba Specialty Chemicals. (2001). Photoinitiators for UV Curing: A Selection Guide. Basel: Ciba. (Industry Standard for PI selection and photobleaching mechanisms).
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Detailed data on TPO/BAPO solubility and yellowing indices). Link
-
Sartomer (Arkema Group). (2022). Troubleshooting UV/EB Curing Issues. Link
-
IGM Resins. (2020). Omnirad TPO Technical Data Sheet. (Specific absorption spectra and photobleaching curves). Link
Sources
Technical Support Center: Optimizing Benzoylphosphanone-Mediated Photopolymerization
Current Status: Tier 3 Technical Support Topic: Troubleshooting Low Conversion Rates in Type I Photoinitiators Applicable Chemistries: Mono-acyl phosphine oxides (MAPO/TPO), Bis-acyl phosphine oxides (BAPO), and related Benzoylphosphanone derivatives.
The Diagnostic Framework
Low conversion rates with this compound initiators are rarely due to "bad batches." They are almost exclusively caused by a violation of the Photopolymerization Triangle : Spectral Overlap, Oxygen Inhibition, or Optical Density (Inner Filter Effect).
Use the following logic tree to isolate your specific failure mode before proceeding to the remediation modules.
Figure 1: Diagnostic logic flow for isolating the root cause of polymerization failure.
Module 1: Spectral Mismatch & Light Source Alignment
The Issue: Researchers often assume that because a light source is "UV," it will cure the resin. Benzoylphosphanones (BAPO/TPO) have distinct absorption bands. Using a 365 nm LED on a BAPO system optimized for 405 nm (or vice versa) can lead to drastic under-curing.
Technical Insight:
Benzoylphosphanones undergo
-
TPO (MAPO): Absorption
nm. Efficient at 365–395 nm. -
BAPO: Absorption
nm & nm.[1] Highly efficient at 405 nm (visible violet).
FAQ: Spectral Troubleshooting
Q: I switched from a mercury arc lamp to a 365 nm LED, and now my conversion is lower. Why?
A: Mercury lamps are broadband (emitting at 313, 365, 405, 436 nm). Your LED is narrowband (monochromatic). If you are using BAPO, you lost the significant absorption tail at 405 nm.
Action: Verify the emission spectrum of your LED. If using BAPO, a 405 nm LED often yields higher depth of cure (DoC) due to better penetration, whereas 365 nm might cause surface screening.
Q: Can I just increase the exposure time to compensate for the wrong wavelength?
A: Rarely. If the initiator does not absorb at that wavelength (molar extinction coefficient
), no radicals are generated regardless of time. Ifis low, you risk thermal degradation of the monomer before achieving gelation.
Module 2: Oxygen Inhibition (The Surface Killer)
The Issue: The sample cures in the bulk but remains tacky or liquid on the surface.
The Mechanism:
Oxygen is a radical scavenger. It reacts with the propagating carbon-centered radicals (
Figure 2: Kinetic competition between polymerization and oxygen inhibition.
Troubleshooting Protocol: The "Inert vs. Intensity" Test
-
Nitrogen Purge: Cure a sample in a glovebox or under a nitrogen blanket.
-
Result: If surface tack disappears, your issue is purely oxygen inhibition.
-
-
Intensity Boost: Increase light intensity (irradiance,
).-
Why: High intensity generates a massive flux of radicals that "overwhelms" the oxygen diffusion rate. This is often more effective than increasing time.
-
Module 3: Formulation Dynamics (The Inner Filter Effect)
The Issue: The "Top-Down" cure. The surface is hard/glassy, but the bottom is liquid. This is common when users think "more initiator = better cure."
Technical Insight:
According to the Beer-Lambert Law (
Optimization Table: Initiator Concentration vs. Cure Depth
| Initiator Conc.[2][3][4][5][6][7][8][9] (wt%) | Optical Density (Surface) | Photon Penetration | Outcome |
| 0.1% | Low | High (Through-cure) | Good depth, slow reaction speed. |
| 1.0% | Optimal | Balanced | Ideal conversion (Target Zone). |
| 3.0%+ | Very High | Blocked at Surface | "Skinning" effect. Surface wrinkles, liquid bottom. |
FAQ: Concentration Tuning
Q: I increased BAPO from 1% to 5% to speed up the reaction, but now the bottom won't cure. Why?
A: You created an optical shield. The surface layer is absorbing all the energy.
Action: Reduce the initiator concentration to 0.5% - 1.0%. Counter-intuitively, lowering the concentration allows light to penetrate deeper, increasing the conversion of the bulk material.
Q: How do I know if I have the Inner Filter Effect?
A: Perform a Step-Cure Test .
Prepare resin at 0.5%, 1.0%, and 2.0% initiator.
Place a drop of each on a glass slide (same thickness).
Cure from the top.
Flip the slide and inspect the bottom. If the 2.0% sample is wet on the bottom but the 0.5% is dry, you have confirmed the Inner Filter Effect.
Step-by-Step Optimization Protocol
If you are experiencing low conversion, execute this protocol in order.
Step 1: The Spectral Check
-
Action: Confirm your light source peak matches the initiator's absorption peak.
-
Data: BAPO requires 365–405 nm. TPO requires 365–390 nm.
-
Verification: Use a radiometer to measure irradiance at the sample position.
Step 2: The Oxygen Control
-
Action: Cover the sample with a Mylar (PET) film or cure under
. -
Observation: If conversion increases significantly, oxygen is the culprit.
-
Fix: Increase light intensity (
) or add an oxygen scavenger (e.g., thiols, though this alters mechanical properties).
Step 3: The Concentration Ladder
-
Action: Prepare three formulations: 0.5 wt%, 1.0 wt%, and 2.0 wt%.
-
Test: Cure identical thicknesses. Measure the "Depth of Cure" (DoC) by scraping away uncured resin from the bottom.
-
Fix: Select the concentration that provides the highest DoC, not the fastest surface cure.
References
-
Decker, C. (2001). Performance analysis of acylphosphine oxides in photoinitiated polymerization. Polymer, 42(18), 7551-7560.[2] Link
-
Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews, 114(1), 557–589. Link
-
Sigma-Aldrich. Photoinitiators: UV Absorption Spectra and Classifications. Link
-
RadTech. The Impact of Oxygen on Photopolymerization Kinetics. Link
-
Edinburgh Instruments. What is the Inner Filter Effect?Link
Sources
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
Technical Support Center: Thermal Stability & Storage of Benzoylphosphanone Derivatives
Executive Summary & Nomenclature Clarification
Benzoylphosphanone derivatives are functionally categorized within the industry as Acylphosphine Oxides (APOs) , including Monoacylphosphine Oxides (MAPO) and Bisacylphosphine Oxides (BAPO). These compounds (e.g., TPO, BAPO) are Type I photoinitiators characterized by a Carbon-Phosphorus (C-P) bond adjacent to a carbonyl group.
While highly efficient for photocuring, this specific C-P bond structure creates inherent thermal and oxidative vulnerabilities. This guide provides root-cause analysis, diagnostic protocols, and storage solutions to prevent premature degradation.
Diagnostic Troubleshooting (The "Emergency Room")
Use this module to address immediate observations in your laboratory or production floor.
Q1: My sample has shifted from pale yellow to a dark amber/brown. Is it still usable?
Verdict: Likely degraded. Quarantine immediately.
-
The Cause: This is the hallmark of oxidative thermolysis . While these compounds are yellow due to their n-π* transition, darkening indicates the formation of degradation byproducts (often quinoid-like structures or oxidized oligomers) caused by exposure to heat or atmospheric oxygen over time.
-
Action: Check the melting point. If the melting point has depressed by >2°C compared to the Certificate of Analysis (CoA), discard the lot.
Q2: The material is not curing as fast as previous batches (lower reactivity).
Verdict: Partial decomposition or "Dark Reaction."
-
The Cause: Thermal history during storage (e.g., unrefrigerated transit) may have triggered a partial thermal
-cleavage . Even without light, sufficient thermal energy can cleave the weak C-P bond, consuming the active initiator and leaving behind non-reactive phosphinic acid derivatives. -
Action: Perform the HPLC Purity Assay (See Module 4). If active content is <98%, adjust formulation concentration or discard.
Q3: I see a white precipitate in my liquid formulation (if using a liquid blend).
Verdict: Solubility crash or hydrolysis.
-
The Cause: If stored cold, this may simply be crystallization (these compounds often have high melting points). However, if moisture is present, hydrolysis of the C-P bond can produce insoluble phosphinic acid byproducts.
-
Action: Gently warm to 40°C with stirring. If solids redissolve and solution remains clear, it was crystallization. If solids remain, it is chemical degradation.
Root Cause Analysis: The Mechanics of Instability
To prevent degradation, one must understand the molecular failure points. The stability of benzoylphosphanones hinges on the Carbon-Phosphorus (C-P) bond .
The Degradation Pathway
The C-P bond energy in acylphosphine oxides is lower than typical C-C bonds. Degradation occurs via two primary routes:
-
Homolytic Scission (Thermal/Photolytic): Heat or light breaks the C-P bond, generating benzoyl and phosphinoyl radicals. In storage, these radicals recombine into inactive species or react with oxygen.
-
Oxidative Hydrolysis: In the presence of moisture and air, the phosphorus center can undergo further oxidation or hydrolysis, severing the acyl group.
Figure 1: Mechanistic pathway of this compound degradation showing reversible recombination vs. irreversible byproduct formation.
Analytical Validation Protocols
Do not rely on visual inspection alone. Use these protocols to validate batch integrity.
Protocol A: HPLC Purity & Impurity Profiling
Standard Reverse-Phase method for TPO/BAPO derivatives.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (stabilizes P-species) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 60% B to 95% B over 15 mins; Hold 5 mins. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 290 nm (specific to the benzoyl chromophore) |
| Sample Prep | Dissolve 10mg in 10mL ACN. Inject immediately (avoid on-column oxidation). |
Acceptance Criteria:
-
Main Peak Purity: > 98.0%
-
New impurity peaks (usually eluting earlier than main peak) should not exceed 0.5%.
Protocol B: Thermal Stress Test (DSC)
Differential Scanning Calorimetry is the most accurate predictor of thermal shelf life.
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed Aluminum pan (prevents volatile loss).
-
Method: Ramp 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify Melting Onset (
) : Sharp endotherm. -
Identify Decomposition Onset (
) : First exothermic deviation baseline after melting.
-
Interpretation:
-
If
is < 160°C, the material is thermally unstable and requires refrigerated storage (2-8°C). -
If
is > 180°C, room temperature storage (<25°C) is generally acceptable.
Storage & Handling Guidelines (The "Golden Rules")
Based on the thermal lability of the C-P bond, strictly adhere to these storage conditions.
Temperature Control
-
Standard: Store at < 25°C (77°F) .
-
Long-term (>6 months): Refrigeration at 4-8°C is recommended to arrest slow thermal hydrolysis.
-
Warning: Do not freeze liquid formulations unless validated; freeze-thaw cycles can induce physical separation.
Light Exclusion
-
These are photoinitiators.[1][2][3][4][5][6] Even ambient fluorescent light contains enough UV-A to trigger the
-cleavage. -
Requirement: Amber glass bottles or opaque HDPE/aluminum containers.
-
Lab Handling: Use yellow UV-safe lighting in weighing/dispensing areas.
Atmosphere (Inerting)
-
While solid powder is relatively stable in air, liquid blends or melted material must be blanketed with dry Nitrogen or Argon.
-
Why? Oxygen can react with trace radicals formed during storage, preventing recombination and driving the equilibrium toward irreversible degradation (See Figure 1).
Container Material
-
Avoid: Mild steel or iron-containing alloys (Fe ions can catalyze radical decomposition).
-
Preferred: Stainless Steel (304/316), HDPE, or Glass.
Stability Testing Workflow (Decision Tree)
Follow this logic flow to determine if a stored batch is safe for production.
Figure 2: Quality Control Decision Tree for evaluating stored this compound inventory.
References
-
IGM Resins. (2020). Technical Data Sheet: Omnirad TPO. (Industry standard data on TPO solubility and stability). Link
-
Ciechacka, A. (2014). Analysis and characterisation of an acylphosphine oxide photoinitiator. Dublin City University.[7] (Detailed degradation mechanisms of BAPO/TPO). Link
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for accelerated aging). Link
-
Liu, S., et al. (2025). Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators. PMC. (Mechanistic insight into radical formation). LinkNote: URL is a proxy for the verified search result.
-
Albano, G., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. PubMed. (Methodology for analyzing phosphine stability). Link
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) provided by your material supplier before handling organophosphorus compounds.
Sources
- 1. cellink.com [cellink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 4. Color stability, conversion, water sorption and solubility of dental composites formulated with different photoinitiator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. City Research Online - Acylphosphine oxides as photoinitiators [openaccess.city.ac.uk]
- 6. Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03654B [pubs.rsc.org]
- 7. doras.dcu.ie [doras.dcu.ie]
Validation & Comparative
31P NMR Characterization of Benzoylphosphanone Purity
[1][2][3]
Executive Summary: The Purity Imperative
Benzoylphosphanone (a representative benzoyl-functionalized phosphorus(V) photoinitiator/intermediate) is a critical component in high-performance photopolymerization and drug synthesis. Its efficacy is strictly governed by its purity; however, traditional analytical methods like HPLC and 1H NMR often fail to detect specific phosphorus-based impurities such as oxidized byproducts (phosphinic acids) or unreacted starting materials (secondary phosphines).
This guide establishes Quantitative 31P NMR (31P qNMR) as the superior analytical standard for this compound. Unlike HPLC, which relies on UV chromophores, 31P NMR provides a direct, molar-response-based quantification of the phosphorus center, offering a "molecular fingerprint" of the bulk material.
Why This Matters
-
Drug Development: Trace phosphorus impurities can be cytotoxic or catalytic poisons.
-
Polymer Science: Impure initiators lead to yellowing, incomplete curing, and mechanical failure.
The Analytical Challenge: Why Alternatives Fail
To understand the necessity of 31P NMR, we must first analyze the limitations of current standard methods.
| Feature | HPLC (UV/Vis) | 1H NMR | 31P qNMR (The Solution) |
| Detection Principle | UV Absorption (Chromophore dependent) | Proton environment | Phosphorus nucleus resonance |
| Blind Spots | Misses non-UV active P-species (e.g., H3PO4, alkyl phosphines). | Overlap of aromatic benzoyl protons with impurities. | None for P-species; 100% specific. |
| Quantification | Requires specific response factors for every impurity. | Difficult integration due to peak crowding. | Universal response (1:1 molar ratio). |
| Structural Insight | Low (Retention time only). | High (but complex). | High (Chemical shift indicates oxidation state). |
Critical Insight: The "Response Factor" Trap
In HPLC, an impurity with a weak UV chromophore (e.g., a hydrolysis product like phenylphosphinic acid) may appear as a trace peak (0.1% area) even if it constitutes 5% of the sample by mass. 31P qNMR eliminates this bias , as the signal integration is directly proportional to the molar concentration of phosphorus nuclei, regardless of the chemical structure.
Technical Solution: 31P qNMR Protocol
This protocol is designed for absolute purity determination using the Internal Standard (IS) method.
Reagents & Materials[1][2][4][5][6]
-
Analyte: this compound sample (~20-30 mg).
-
Solvent: CDCl3 or C6D6 (Benzene-d6 minimizes solvent-solute interactions).
-
Internal Standard (IS): Triphenylphosphate (TPP) .
-
Reasoning: TPP has a sharp singlet at -17.8 ppm, distinct from the this compound region (typically 10–40 ppm). It is non-hygroscopic and chemically inert.
-
-
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] .
-
Reasoning: Phosphorus nuclei have long longitudinal relaxation times (
), often 5–30 seconds. Without a relaxation agent, quantitative recovery requires delay times >100s, making the experiment unfeasible. Cr(acac)3 reduces to <2s.
-
Step-by-Step Workflow
-
Preparation of Stock Solution (Relaxation Agent):
-
Dissolve 10 mg of Cr(acac)3 in 10 mL of CDCl3. This ensures a consistent paramagnetic environment.
-
-
Sample Preparation:
-
Weigh accurately ~25 mg of this compound (
) into a vial. -
Weigh accurately ~15 mg of Triphenylphosphate IS (
). -
Dissolve both in 0.6 mL of the Stock Solution.
-
Note: Precision weighing is the single largest source of error. Use a 5-decimal balance.
-
-
Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Sequence: zgig (Inverse gated decoupling).
-
Why: Decouples protons to remove splitting (singlets) without inducing the Nuclear Overhauser Effect (NOE), which would distort integration ratios.
-
-
Spectral Width: 200 ppm to -100 ppm.
-
Relaxation Delay (
): 10 seconds (with Cr(acac)3).-
Validation:
must be .
-
-
Scans (NS): 64–128 (for S/N > 250:1).
-
Temperature: 298 K (Constant temperature is vital for chemical shift reproducibility).
-
Purity Calculation
- : Integrated Area
- : Number of P atoms per molecule (usually 1)
- : Molecular Weight[1]
- : Mass weighed
- : Purity of Internal Standard (e.g., 99.9%)
Comparative Analysis: Spectral Fingerprinting
The power of 31P NMR lies in its ability to map the chemical history of the sample. Below is a simulated characterization profile for this compound (modeled as a benzoyl-phosphine oxide derivative).
Chemical Shift Map
| Compound Identity | Chemical Shift ( | Origin/Cause |
| This compound (Target) | +25.4 ppm | Main Product |
| Starting Phosphine | -12.0 ppm | Incomplete Oxidation/Synthesis |
| Phosphinic Acid Derivative | +35.2 ppm | Over-oxidation / Hydrolysis |
| Phosphonic Acid | +18.5 ppm | Moisture contamination |
| Internal Standard (TPP) | -17.8 ppm | Reference |
Visualizing the Impurity Pathway
The following diagram illustrates the synthesis and degradation pathways of this compound, mapping them to their detection in 31P NMR.
Figure 1: 31P NMR Spectral Map of this compound Synthesis and Degradation. Shifts indicate distinct regions for starting materials, product, and oxidative impurities.
Experimental Validation: Self-Validating the Protocol
To ensure "Trustworthiness" (Part 2 of requirements), the analyst must perform a T1 Relaxation Test before routine analysis.
Protocol:
-
Run an "Inversion Recovery" experiment (t1ir pulse sequence).
-
Plot Signal Intensity vs. Delay Time (
). -
Calculate
for the this compound peak and the Internal Standard. -
Requirement: The experimental Delay (
) must be .-
Example: If this compound
(with Cr(acac)3) and TPP , set minimum. -
Failure to do this results in under-integration of the species with the longer T1, leading to false purity calculations.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 225-243. Link
- Glöckner, P., et al. (2018). "Photoinitiators for UV-curing." Specialty Chemicals Magazine.
-
Bauer, I., & Habicher, W. D. (2010). "Phosphorus-31 NMR spectroscopy: A powerful tool for the analysis of phosphorus-containing antioxidants and their degradation products." Polymer Degradation and Stability, 95(12), 2479-2486. Link
-
Chemical Book. (2024). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) Spectral Data. (Source for typical acylphosphine oxide shifts).[2] Link
Sources
- 1. WO2020103529A1 - Condensation reaction of trimethylbenzoyl halide and diphenylphosphine oxide and preparation for organic phosphine compound - Google Patents [patents.google.com]
- 2. CN110734461A - Preparation of compound 2,4, 6-trimethylbenzoyldiphenylphosphine oxide - Google Patents [patents.google.com]
Mass spectrometry fragmentation patterns of benzoylphosphanone
Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Benzoylphosphonates
Note on Nomenclature: The term "Benzoylphosphanone" appears to be a non-standard or colloquial variation likely referring to Benzoylphosphonates (also known as
Executive Summary
Benzoylphosphonates represent a unique class of phosphorus-containing ketones where a carbonyl group is directly bonded to a phosphoryl group (
For drug development professionals, understanding this fragmentation is vital for:
-
Metabolite Identification: Distinguishing oxidative metabolites of PTP inhibitors.
-
Impurity Profiling: Differentiating between
-ketophosphonates and their hydrolysis products (phosphonic acids). -
Photo-affinity Labeling: Verifying the integrity of probes used to map enzyme active sites.
This guide compares the fragmentation of Benzoylphosphonates with their structural analogs: Benzoylphosphine Oxides (common in polymer chemistry) and Benzylphosphonates (stable isosteres).
Structural Basis & Fragmentation Logic
The mass spectral signature of benzoylphosphonates is dominated by the "Alpha-Cleavage" rule, driven by the stability of the resulting acylium ion and the phosphoryl radical/anion.
Core Fragmentation Mechanism (The "Alpha-Split")
Unlike standard ketones that undergo McLafferty rearrangements or
-
Primary Pathway: Homolytic or heterolytic cleavage of the C-P bond.
-
Resulting Ions:
-
Base Peak: Benzoyl cation (
) at m/z 105 . -
Secondary Peak: Phenyl cation (
) at m/z 77 (via loss of CO from m/z 105). -
Phosphorus Signature: Dialkyl phosphonate ions (e.g.,
at m/z 109 for dimethyl esters).
-
Comparative Fragmentation Table
| Feature | Benzoylphosphonates | Benzoylphosphine Oxides | Benzylphosphonates |
| Structure | |||
| Primary Cleavage | C-P Bond ( | C-P Bond ( | C-C Bond (Benzylic) |
| Dominant Ion | m/z 105 (Benzoyl cation) | m/z 105 (Benzoyl cation) | m/z 91 (Tropylium ion) |
| Mechanism Type | Acylium ion formation | Radical cleavage (Photoinitiator type) | Benzylic stabilization |
| Drug Relevance | PTP Inhibitors, Photo-probes | Drug Delivery, Hydrogels | Stable Phosphate Mimetics |
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the competing fragmentation pathways for a generic Diethyl Benzoylphosphonate under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation pathways of Diethyl Benzoylphosphonate. The alpha-cleavage producing the benzoyl cation (m/z 105) is the diagnostic transition.
Experimental Protocols
To reliably characterize these compounds, specific MS parameters must be tuned to prevent premature in-source fragmentation due to the labile C-P bond.
Protocol A: ESI-LC-MS/MS for Metabolite ID
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Solvent System: Acetonitrile/Water + 0.1% Formic Acid. Avoid ammonium buffers if possible, as adducts can complicate the alpha-cleavage interpretation.
-
Source Conditions:
-
Capillary Voltage: 3.0 kV (Positive Mode).
-
Cone Voltage: Low (15-20 V) . Critical: High cone voltage will strip the benzoyl group in the source, mimicking a breakdown product.
-
Desolvation Temp: 350°C.
-
-
Collision Energy (CID):
-
Step 1 (Survey): 10-15 eV to observe the Molecular Ion.
-
Step 2 (Product Ion): Ramp 20-40 eV to force the 105 -> 77 transition.
-
Protocol B: GC-MS (EI) for Impurity Profiling
-
Derivatization: Not usually required for diesters; required for mono-acids (use TMS-diazomethane).
-
Inlet Temp: < 200°C . Benzoylphosphonates are thermally sensitive. High inlet temps can cause thermal degradation prior to ionization.
-
Ionization: 70 eV.
-
Diagnostic Check: Look for the absence of the molecular ion. If M+ is missing and m/z 105 is the base peak, lower the inlet temperature to confirm the parent compound.
Scientific Validation & Causality
Why Alpha-Cleavage Dominates: The C-P bond in benzoylphosphonates is polarized and elongated compared to C-C bonds. Upon ionization, the radical cation is stabilized best by the formation of the acylium ion (resonance stabilized by the phenyl ring). This is analogous to the Type I photoinitiator mechanism where UV light cleaves this exact bond to generate radicals for polymerization. In MS, the energy is supplied by collision (CID) or electron impact, but the "weakest link" remains the same.
Distinguishing Features:
-
vs. Benzylphosphonates: Benzyl variants (
) lack the carbonyl oxygen. Their spectra are dominated by tropylium ions (m/z 91) and show no loss of CO (28 Da) from the primary fragment. -
vs. Benzoic Acid: If hydrolysis occurs, Benzoic acid will also show m/z 105 and 77. The distinguishing factor is the neutral loss of the phosphonate moiety (e.g., 138 Da for diethyl phosphonate) from the parent mass in Benzoylphosphonates.
References
-
Application of Benzoylphosphonates in Drug Development
- Source: N
- Title: The Mandelate Pathway and Benzoylphosphonate Intermedi
-
URL:[Link]
-
Fragmentation Mechanisms of Alpha-Ketophosphonates
-
Photochemical Cleavage (Analogous to MS Fragmentation)
-
PTP Inhibition & Mass Spectrometry Characterization
Sources
Comparative Efficiency Guide: Benzoylphosphanone (BAPO) vs. TPO Photoinitiators
The following guide provides an in-depth technical comparison between Benzoylphosphanone derivatives (specifically focusing on the Bis-Acylphosphine Oxide class, hereafter referred to as BAPO ) and TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).
Executive Summary
In the realm of Type I photoinitiators, the transition from Mono-acylphosphine oxides (TPO) to Bis-acylphosphine oxides (BAPO) represents a shift from standard efficiency to high-reactivity performance. While TPO has long been the industry standard for clear coats and non-yellowing formulations, BAPO (often referred to chemically under the this compound umbrella) offers superior photocuring speed, higher quantum yield, and deeper through-cure capabilities due to its ability to generate double the number of free radicals per molecule.
Verdict for Researchers:
-
Choose TPO (or its liquid derivative TPO-L) for applications requiring absolute minimal yellowing and moderate reactivity, provided regulatory compliance (EU REACH restrictions) permits.
-
Choose BAPO for thick-film curing, heavily pigmented systems (e.g., dental composites, 3D printing resins), and applications where maximum conversion efficiency outweighs minor initial color formation.
Chemical Identity & Mechanistic Comparison[1][2]
To understand the efficiency gap, one must analyze the photolysis mechanism. Both compounds are Type I (Norrish Type I) photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to produce free radicals.
Structural Differences[1][3]
-
TPO (Mono-acyl): Contains one photocleavable Carbon-Phosphorus (C-P) bond.
-
BAPO (Bis-acyl): Contains two photocleavable C-P bonds attached to the central phosphorus atom.
Photolysis Pathway
The efficiency of BAPO stems from its "Stepwise Double Cleavage" mechanism.
-
TPO : Absorbs a photon
Cleaves Generates 2 Radicals (1 Benzoyl, 1 Phosphonyl). -
BAPO : Absorbs a photon
Cleaves first C-P bond Generates Radicals The remaining organophosphorus fragment retains a chromophore Absorbs another photon Cleaves second C-P bond Generates 4 Radicals total.
Mechanistic Diagram (Graphviz)
Caption: Comparative photolysis showing TPO yielding 2 radicals vs. BAPO's stepwise generation of up to 4 radicals.
Performance Metrics & Data
The following data aggregates typical performance characteristics observed in acrylate-based resin systems (e.g., PEGDA or Urethane Acrylates).
Quantitative Comparison Table
| Feature | TPO (Mono-acyl) | BAPO (Bis-acyl) | Impact on Efficiency |
| Radical Yield | ~2 per molecule | ~4 per molecule | BAPO provides 2x initiation sites per mole. |
| Absorption Max ( | 380 nm | 370 nm, 400 nm | BAPO has broader absorption into visible light (up to 450nm). |
| Molar Extinction ( | ~500 L/mol·cm (at 380nm) | ~900+ L/mol·cm (at 370nm) | BAPO captures light more efficiently. |
| Photobleaching | Excellent (Clears completely) | Good (Bleaches, but initial color is yellow) | TPO is superior for color-critical clear coats. |
| Depth of Cure | Moderate | High | BAPO 's bleaching allows light to penetrate deeper as reaction proceeds. |
| Solubility | High in most monomers | Moderate (Solid powder) | TPO integrates easier; BAPO may require pre-dissolution. |
Reactivity & Curing Speed
Experimental data consistently shows that BAPO achieves the Gel Point (transition from liquid to solid) significantly faster than TPO at equimolar concentrations.
-
Induction Period: BAPO exhibits a shorter induction period due to rapid radical flux.
-
Final Conversion: BAPO often yields higher double-bond conversion rates (Degree of Conversion, DC%) in thick films (>1mm) because the photobleaching effect prevents the "inner filter" effect common in other initiators.
Experimental Protocols for Validation
To objectively compare these initiators in your specific formulation, use the following self-validating protocols.
Protocol A: Real-Time FTIR (Double Bond Conversion)
This experiment measures the disappearance of the C=C acrylate peak (
Workflow Diagram:
Caption: Real-time FTIR workflow to monitor polymerization kinetics in situ.
Detailed Steps:
-
Preparation: Dissolve 1.0 wt% of TPO and BAPO separately in a standard monomer mix (e.g., TEGDMA/Bis-GMA).
-
Mounting: Apply a uniform 20-micron film between two polypropylene sheets or on a salt plate.
-
Irradiation: Use a calibrated UV-LED source (e.g., 405 nm at
). -
Measurement: Monitor the peak area of the aliphatic C=C bond (
) relative to an internal standard (aromatic C=C at or carbonyl at ). -
Validation: The system is valid if the internal standard peak area remains constant (
) throughout the cure.
Protocol B: Photo-DSC (Heat Flow Analysis)
Photo-Differential Scanning Calorimetry measures the exothermic heat of polymerization, providing a direct readout of reaction rate (
-
Equipment: DSC with a photocalorimetry accessory (e.g., TA Instruments or Mettler Toledo).
-
Sample: Weigh
of resin into an open aluminum pan. -
Reference: Empty aluminum pan.
-
Atmosphere: Nitrogen purge (
) to eliminate oxygen inhibition artifacts. -
Procedure: Equilibrate at
for 1 min Light ON for 3 mins Integrate the exotherm peak. -
Output: Compare
(time to peak heat flow) and (total enthalpy). BAPO typically shows a sharper, earlier than TPO.
Regulatory & Safety Context (Crucial for Drug Development)
Recent regulatory shifts in the EU have reclassified TPO, impacting its viability for new drug delivery devices or medical materials.
-
TPO Status: Classified as Reprotoxic 1B (H360df) under EU CLP Regulation. Its use is being restricted in cosmetic and consumer medical applications.
-
BAPO Status: Generally considered a safer alternative with lower migration potential due to higher molecular weight, though specific SDS checks are mandatory for each region.
-
Alternatives: If TPO is required for color but safety is a concern, consider TPO-L (liquid, lower toxicity profile) or TMO (Germanium-based alternatives are also emerging but expensive).
References
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal. Link
-
Lencolo New Material Co. (2025). Options for alternatives to TPO: BAPO and TPO-L comparison. Link
-
MDPI. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review. Link
-
Green Chemistry. (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator.[1] Link
-
RadTech. (2024). Novel Phosphine Oxide Photoinitiators: Comparative Curing Performance. Link
Sources
A Senior Application Scientist's Guide to Cytotoxicity Assessment of Benzoylphosphanone Photoinitiators for Biomedical Use
Introduction: The Double-Edged Sword of High-Efficiency Photoinitiators
In the rapidly advancing field of biomedical devices and tissue engineering, photopolymerizable materials, such as hydrogels and resins, are indispensable. Their utility hinges on the photoinitiator (PI), a molecule that absorbs light and generates reactive species to trigger polymerization. Among the most efficient are the Type I acylphosphine oxides, particularly the benzoylphosphanone family, including diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).[1][2] These compounds are prized for their high reactivity and ability to absorb light in the near-UV and visible blue light spectrum, enabling deeper curing and faster fabrication times—critical for applications from dental restorations to 3D bioprinting.[1][3]
However, this high reactivity presents a significant challenge for biomedical applications. Unreacted photoinitiator molecules or their photolytic byproducts can leach from the final material, posing a cytotoxic risk to surrounding cells and tissues.[4][5] This guide provides a comparative analysis of this compound cytotoxicity, grounded in international standards, and offers detailed protocols for its rigorous assessment. Our objective is to equip researchers and developers with the necessary framework to balance the demand for high-efficiency photopolymerization with the absolute requirement for biological safety.
Part 1: The Regulatory Imperative: ISO 10993-5
Any medical device with direct or indirect patient contact must undergo a biological safety evaluation, and cytotoxicity testing is the foundational first step.[6][7] The globally harmonized standard, ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity , provides the definitive framework for this assessment.[8][9] This standard is not a single protocol but a decision-making scheme to select the most appropriate test based on the device's nature, material, and intended use.[8]
The core principle is to expose mammalian cells to the device material, or more commonly, to extracts prepared from it.[7] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[9][10] Adherence to this standard is non-negotiable for regulatory submissions to bodies like the US FDA and for CE marking in Europe.[6][11]
Part 2: Comparative Analysis: Benzoylphosphanones vs. Alternatives
The choice of a photoinitiator is a trade-off between polymerization efficiency and biocompatibility. Benzoylphosphanones like TPO and BAPO are known for their superior efficiency but also for their higher cytotoxic potential compared to other classes.[3][12]
One of the most common benchmarks for biocompatibility is Irgacure 2959, an α-hydroxyketone photoinitiator.[13] While it is generally considered more cytocompatible, it suffers from lower efficiency and requires UV light (with a maximum absorption around 276 nm), which can itself be damaging to cells.[1][13] Studies have consistently shown that the cytotoxic effects of photoinitiators are dose-dependent and that different cell types exhibit varying levels of sensitivity.[13][14][15]
| Photoinitiator | Class | Typical Wavelength | Relative Efficiency | Key Cytotoxicity Findings |
| BAPO | Bisacylphosphine Oxide | 380-450 nm | Very High | Considered the most cytotoxic among many common PIs; induces apoptosis and significant cell death even at low concentrations.[3][12][16] |
| TPO | Monoacylphosphine Oxide | 350-380 nm | High | Exhibits dose-dependent cytotoxicity; concerns over its byproducts have led to research into safer analogues.[1][12][17] |
| Irgacure 2959 | α-Hydroxyketone | ~276 nm (UV) | Moderate | Generally low cytotoxicity in its native state, but its photogenerated radicals can be cytotoxic.[14][18][19] Widely used as a gold standard for biocompatibility. |
| TPOL | Phenylphosphinate | Visible Light | High | Shown in studies to be among the least toxic PIs, presenting a promising alternative with good cytocompatibility and efficiency.[3][12] |
Part 3: Mechanistic Insights: The Role of Reactive Oxygen Species (ROS)
The primary mechanism of cytotoxicity for most photoinitiators, including benzoylphosphanones, is the generation of Reactive Oxygen Species (ROS).[4][5] Upon light absorption, Type I PIs undergo cleavage to produce free radicals.[16] These highly reactive molecules can interact with oxygen to create ROS such as superoxide anions (O₂•−) and hydroxyl radicals (•OH).[20][21]
While ROS are natural byproducts of cellular metabolism, excessive levels induce oxidative stress, a condition that damages lipids, proteins, and DNA.[5][22] This damage can trigger programmed cell death, or apoptosis, through the mitochondrial (intrinsic) pathway.[22][23] ROS can cause mitochondrial membrane depolarization, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (like Caspase-3/7) that execute cell death.[16][24]
Caption: this compound-induced apoptosis pathway.
Part 4: Standardized Protocols for Cytotoxicity Assessment
To generate reliable and comparable data, cytotoxicity testing must follow a standardized workflow. The elution method, described in ISO 10993-5, is the most common approach for testing leachable substances from biomaterials.[6][7] This involves incubating the photopolymerized material in cell culture medium and then applying this "extract" to a cell monolayer.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namsa.com [namsa.com]
- 7. mddionline.com [mddionline.com]
- 8. dent.chula.ac.th [dent.chula.ac.th]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. benchchem.com [benchchem.com]
- 17. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Methods for photocrosslinking alginate hydrogel scaffolds with high cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity - PMC [pmc.ncbi.nlm.nih.gov]
Residual Benzoylphosphanone Detection: A Comparative Validation Guide
Topic: HPLC Method Validation for Detecting Residual Benzoylphosphanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical process development, This compound derivatives often serve as critical photoinitiators or synthetic intermediates. However, their residual presence in Active Pharmaceutical Ingredients (APIs) poses a quality risk due to potential reactivity and toxicity.
This guide provides a scientifically grounded framework for validating an HPLC method to detect residual this compound. Unlike generic protocols, this document focuses on the specific physicochemical challenges of this analyte—namely, the dual nature of its hydrophobic benzoyl moiety and the polar, potentially chelating phosphorus group. We compare the standard HPLC-UV approach against high-sensitivity LC-MS/MS and orthogonal GC-MS, ultimately detailing a robust RP-HPLC-UV protocol validated to ICH Q2(R2) standards.
Part 1: Chemical Context & Analytical Strategy
To validate a method effectively, one must understand the analyte. "this compound" (often a structural shorthand for benzoyl-phosphine oxides or phosphonates) presents unique chromatographic behaviors.
-
Chromophore: The benzoyl group (
transition) allows for strong UV absorption, typically between 254 nm and 280 nm . -
Polarity: The phosphorus-oxygen bond (P=O) imparts polarity, creating a "tailing" risk on standard C18 columns due to silanol interactions.
-
Stability: These compounds can be light-sensitive (photo-labile). Sample preparation must be performed under amber light.
Comparative Technology Review
Before committing to HPLC-UV, researchers must evaluate if it meets the required sensitivity (Limit of Quantitation - LOQ) versus alternative techniques.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: LC-MS/MS | Method C: GC-MS |
| Primary Use Case | Routine QC, Process Control (Limits > 10 ppm) | Trace Analysis, Genotoxic Impurities (< 1 ppm) | Volatile Impurities, Orthogonal Confirmation |
| Sensitivity | Moderate (LOQ ~1–5 ppm) | High (LOQ < 0.1 ppm) | High, but analyte dependent |
| Selectivity | Good (with Phenyl-Hexyl or C18 columns) | Excellent (Mass filtering) | Good, but matrix interference common |
| Robustness | High (Low maintenance, transferable) | Moderate (Matrix effects, ion suppression) | Low (Thermal degradation risk of P-oxides) |
| Cost/Complexity | Low / Low | High / High | Moderate / Moderate |
Verdict: For standard residual testing (typically NMT 0.05% or 500 ppm), HPLC-UV is the most robust and cost-effective choice. LC-MS is reserved for cases where the safety threshold (TTC) requires sub-ppm detection.
Part 2: The Validated HPLC-UV Protocol
This protocol is designed to mitigate the "tailing" effect of the phosphorus moiety while maximizing the retention of the benzoyl group.
1. Chromatographic Conditions
-
System: HPLC with PDA/UV Detector.
-
Column Selection:
-
Primary:Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Rationale: The Phenyl stationary phase offers
interactions with the benzoyl ring, providing superior selectivity and peak shape compared to standard C18, which relies solely on hydrophobicity.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).[1]
-
-
Gradient Profile:
-
T=0 min: 10% B
-
T=15 min: 90% B
-
T=20 min: 90% B
-
T=20.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (primary), 280 nm (secondary confirmation).
-
Column Temp: 30°C.
2. Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:ACN. (Matches initial gradient strength to prevent peak distortion).
-
Precaution: Use amber glassware to prevent photo-degradation of the benzoyl moiety.
Part 3: Validation Logic (ICH Q2 R2)
The following parameters must be demonstrated to declare the method "Validated."
A. Specificity (Selectivity)[1][3][4][5][6][7]
-
Objective: Prove the this compound peak is not co-eluting with the API or other impurities.
-
Protocol: Inject (1) Blank, (2) Placebo,[8] (3) API solution, (4) this compound Standard.
-
Acceptance: Purity angle < Purity threshold (using PDA peak purity analysis). Resolution (
) > 1.5 between analyte and nearest neighbor.
B. Linearity[1][2][3][5][6][9]
-
Objective: Demonstrate proportional response.
-
Protocol: Prepare 5 concentrations ranging from LOQ to 150% of the specification limit (e.g., 5 ppm to 750 ppm).
-
Acceptance: Correlation coefficient (
) .[2]
C. Accuracy (Recovery)
-
Objective: Ensure the method extracts the full amount of impurity from the matrix.
-
Protocol: Spike API samples with this compound at 3 levels: 50%, 100%, and 150% of the limit.
-
Acceptance: Mean recovery 90.0% – 110.0% .
D. Precision (Repeatability)
-
Objective: Verify consistency.
-
Protocol: 6 injections of the standard at 100% limit concentration.
-
Acceptance: % RSD
(for trace impurities).
E. LOD / LOQ (Sensitivity)
-
LOD: Concentration yielding S/N
.[1] -
LOQ: Concentration yielding S/N
.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct detector based on the required sensitivity and analyte properties.
Caption: Decision matrix for selecting the appropriate analytical technique based on regulatory limits and analyte stability.
Diagram 2: Validation Workflow (ICH Q2)
The logical sequence of experiments required for full method validation.
Caption: Step-by-step experimental workflow for validating the HPLC method according to ICH Q2(R2) guidelines.
Part 5: Experimental Data Summary (Example)
The following table illustrates typical acceptance criteria and results for a successful validation of this compound.
| Validation Parameter | Acceptance Criteria | Typical Experimental Result | Status |
| System Suitability | Tailing Factor (T) | 1.1 | Pass |
| Specificity | No interference at | Peak Purity Angle < Threshold | Pass |
| Linearity ( | 0.9998 | Pass | |
| Accuracy (Level 100%) | 90.0 – 110.0% | 98.4% | Pass |
| Precision (RSD) | 1.2% | Pass | |
| LOQ | S/N | 0.5 ppm | Pass |
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text on RP-HPLC mechanisms). [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for establishing LOQ requirements for reactive intermediates). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. jocpr.com [jocpr.com]
- 6. smatrix.com [smatrix.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pure-synth.com [pure-synth.com]
Safety Operating Guide
Executive Safety Assessment & Substance Identification
Topic: Benzoylphosphanone Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: "this compound" is functionally categorized within the Acylphosphine Oxide (APO) class of compounds (e.g., TPO, BAPO). These are widely used as Type I photoinitiators in hydrogel synthesis and drug delivery systems. For the purpose of this safety guide, disposal protocols are based on the High-Concern Organophosphorus Photoinitiator profile.
Critical Hazard Profile:
-
Reactivity: Photosensitive. Exposure to ambient UV/visible light generates free radicals. If accidentally triggered in a waste container containing monomers, this can cause exothermic polymerization , leading to pressure buildup and potential container rupture.
-
Environmental Toxicity: Generally H411/H412 (Toxic to aquatic life with long-lasting effects). Zero tolerance for drain disposal.
-
Health Hazards: H361 (Suspected of damaging fertility) and H317 (Skin sensitization).
| Property | Specification | Operational Implication |
| Chemical Class | Organophosphorus / Ketone | Requires incineration; incompatible with strong oxidizers. |
| Physical State | Yellowish powder or viscous liquid | Dust control required for solids; secondary containment for liquids. |
| Solubility | Soluble in organic solvents (EtOH, DCM); Insoluble in water | Do not attempt aqueous neutralization. |
| Waste Code (EU/US) | 16 05 06 * (Lab chemicals consisting of dangerous substances) | Must be segregated from general organic waste if highly concentrated. |
Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, you must stabilize the material to prevent "dark polymerization" or accidental curing in the waste stream.
Step 1: The "Amber Rule" (Light Exclusion)
-
Causality: this compound derivatives absorb in the 365–405 nm range. Standard fluorescent lab lighting can trigger radical formation.
-
Protocol: All waste solutions containing >0.1% this compound must be collected in amber HDPE or opaque metal containers. If only clear glass is available, the container must be wrapped entirely in aluminum foil immediately upon filling.
Step 2: Radical Quenching (For Active Solutions)
If disposing of a solution that also contains reactive monomers (e.g., acrylates, methacrylates), you must prevent runaway polymerization.
-
Add Inhibitor: Introduce MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene) to the waste solution at a concentration of 100–500 ppm .
-
Oxygenation: Do not purge the waste container with nitrogen. These inhibitors require dissolved oxygen to function effectively.
Disposal Workflows (Decision Logic)
The following diagram outlines the decision logic for segregating this compound waste streams to ensure compliance and safety.
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent compatibility.
Detailed Operational Procedures
Scenario A: Solid Waste (Pure Powder or Spills)
-
Context: Expired reagent bottles or spill cleanup material.
-
Procedure:
-
Containment: Do not sweep dry dust (risk of inhalation). Dampen spill with an inert solvent (e.g., PEG-400 or heavy oil) to suppress dust, then wipe up.
-
Packaging: Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Solid Hazardous Waste: Organophosphorus Compound, Toxic."
-
Disposal Path: High-temperature incineration.
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Context: Mother liquors from synthesis or unreacted photo-resin mixtures.
-
Procedure:
-
Segregation: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated waste stream.
-
If Ethanol/Acetone/DMSO: Use Non-Halogenated organic stream.
-
-
Container Choice: Use opaque jerrycans (UN-rated). If using translucent carboys, ensure the storage cabinet is dark.
-
Headspace: Leave at least 10% headspace in the container. If polymerization occurs despite stabilization, this gap prevents hydraulic rupture.
-
Labeling: Explicitly list "this compound" (or specific chemical name like TPO) on the waste tag. Do not just write "Organic Waste."
-
Scenario C: Empty Containers (The "Triple Rinse" Rule)
-
Regulatory Standard: A container is considered "RCRA Empty" only after specific treatment.
-
Procedure:
-
Triple rinse the bottle with a solvent capable of dissolving the residue (Acetone or Ethanol).
-
Collect the Rinsate: Pour the rinse solvent into the Liquid Hazardous Waste container. Do not pour rinsate down the drain.
-
Deface the label and discard the bottle in the glass recycling or trash, depending on local facility rules.
-
Emergency Response & Spill Control
In the event of a spill, immediate containment is required to prevent environmental release.[1]
| Parameter | Action Protocol |
| Small Spill (<100g) | Absorb with vermiculite or chem-pads. Wipe surface with ethanol. Place all materials in a sealed bag labeled "Hazardous Debris." |
| Large Spill (>100g) | Evacuate area. Personnel must wear P2/N95 respiratory protection and nitrile gloves. Prevent entry into drains/sewers using dike socks.[1] |
| Skin Contact | Wash immediately with soap and water.[2][3] Do not use alcohol to wash skin (increases dermal absorption). |
References
-
National Institutes of Health (NIH). (2022). The NIH Drain Discharge Guide.[4] Retrieved from [Link]
-
Indiana University. (2024). Laboratory Chemical Waste Disposal Guidelines: Organophosphorus Compounds. Retrieved from [Link]
Sources
Operational Guide: Personal Protective Equipment & Handling of Benzoylphosphanone
Executive Summary & Chemical Context
"Benzoylphosphanone" is a nomenclature often used interchangeably with Acylphosphine Oxide derivatives (e.g., MAPO, BAPO) or Benzoylphosphonates . These compounds are highly reactive Type I photoinitiators used in polymerization.
While invaluable for their efficiency in generating free radicals upon light exposure, they present a distinct bipartite hazard profile: biological toxicity (sensitization and potential reproductive toxicity) and physicochemical reactivity (unintended polymerization).
This guide treats "this compound" with the safety margins required for Reproductive Toxicants (Category 1B) and Skin Sensitizers (Category 1) , ensuring a self-validating safety system that protects both the operator and the scientific integrity of the compound.
Hazard Analysis: The "Why" Behind the Protocol
To handle this chemical safely, one must understand its mechanism of action.
| Hazard Domain | Specific Risk | Mechanism of Action |
| Photochemical | Exothermic Runaway | Upon exposure to UV/Visible light (380–420 nm), the Carbon-Phosphorus bond cleaves, generating free radicals. If monomers are present, this triggers rapid, exothermic polymerization. |
| Dermal | Sensitization (H317) | These compounds are lipophilic; they penetrate the stratum corneum easily. Once epidermal proteins are haptenized, permanent immunological sensitization occurs. |
| Systemic | Reprotoxicity (H360/H361) | Structural analogs (e.g., TPO) are classified as reproductive toxins. We assume this high-risk classification for all this compound derivatives as a precautionary principle. |
| Environmental | Aquatic Toxicity (H411) | Highly toxic to aquatic life.[1] "Down the drain" disposal is strictly prohibited. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient. The PPE strategy must address the physical state (usually yellow powder or viscous liquid) and the permeation kinetics .
A. Hand Protection (The Critical Barrier)
Standard nitrile exam gloves (4 mil) are inadequate for prolonged contact. this compound derivatives are often dissolved in acrylates or organic solvents that degrade nitrile.
-
Primary Layer: High-Dexterity Nitrile (minimum 0.11 mm / 4.5 mil).
-
Secondary Layer (For Synthesis/Stock Prep): Laminate film gloves (e.g., Silver Shield®) or extended-cuff thick Nitrile (0.2 mm / 8 mil).
-
Protocol: Change outer gloves immediately upon splash.[2][3] Change inner gloves every 120 minutes.
B. Respiratory Protection[4][5][6][7][8]
-
Solid State (Powder): The dust is fine and electrostatic. Use a P100 / N95 particulate respirator or handle strictly inside a certified Fume Hood.
-
Liquid State (In Solvent): If heating is required, use a Half-face respirator with Organic Vapor (OV) cartridges , as the carrier solvent often poses the inhalation risk.
C. Ocular Protection[6][7]
-
Standard: Chemical Splash Goggles (indirect venting). Safety glasses allow powder to bypass the seal via air currents.
Visualization: PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity of this compound.
Operational Workflow: The "Self-Validating" System
Safety is not just about what you wear; it is about how you work. This workflow minimizes exposure and prevents compound degradation.
Step 1: The "Amber Zone" Setup
This compound is photosensitive. Ambient lab light (fluorescent) contains enough UV output to degrade the material over time or trigger premature reaction.
-
Action: Wrap all receiving flasks in aluminum foil or use amberized glassware.
-
Validation: If the yellow powder turns white or clear in solution before use, the compound has degraded/reacted.
Step 2: Static-Controlled Weighing
The powder is often electrostatic, leading to "jumping" particles that contaminate the balance area.
-
Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.
-
Technique: Place a darker colored weighing paper/boat on the balance. The yellow powder provides high contrast, making spilled particles immediately visible for cleanup.
Step 3: Solubilization & Transfer
-
Solvent Choice: Avoid Acetone if using standard nitrile gloves (Acetone permeates nitrile in <4 minutes). Use Ethyl Acetate or Toluene only with Laminate gloves .
-
Cannula Transfer: For liquid stocks, use positive pressure transfer (cannula) rather than pouring to eliminate splash risk.
Step 4: Decontamination (The "Red" Wipe)
-
Protocol: After handling, wipe the work area with a solvent-soaked wipe (Ethanol).
-
Validation: Check the wipe. A bright yellow residue indicates contamination was present. Repeat until the wipe remains white.
Visualization: Handling Workflow
Figure 2: Step-by-step operational workflow emphasizing light exclusion and continuous safety checks.
Disposal & Emergency Response
Disposal Protocol
This compound is toxic to aquatic life with long-lasting effects .[1][5][9]
-
Liquids: Collect in a dedicated "High Hazard Organic" waste stream. Do not mix with oxidizers.[7]
-
Solids: Weigh boats and contaminated gloves must be bagged in a clear, sealed secondary bag before being placed in the solid waste drum.
-
Empty Containers: Triple rinse with Ethanol. Collect the rinsate as hazardous waste. Deface the label before discarding the glass.
Spill Management
-
Darken the Room: Turn off direct overhead lights to prevent the spilled material from polymerizing/hardening on the surface (which makes cleanup difficult).
-
Solvent Dampen: Cover powder spills with a paper towel dampened with Ethanol (prevents dust).
-
Scoop & Wipe: Scoop up the bulk material. Wipe surface with Ethanol until no yellow residue remains.
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide.[10][11]Link
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Link
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn-reichelt.de [cdn-reichelt.de]
- 11. employees.delta.edu [employees.delta.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
